molecular formula C25H16ClN9O13S4.4Na B1173477 Reactive Yellow 18 CAS No. 12226-48-1

Reactive Yellow 18

Cat. No.: B1173477
CAS No.: 12226-48-1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Imperative for Reactive Yellow 18 Remediation and Transformation

This compound (RY-18) is a specific reactive azo dye used in the textile industry. Its presence in wastewater necessitates research into effective remediation and transformation methods due to the environmental concerns associated with reactive azo dyes. Research efforts are focused on developing processes that can efficiently degrade or remove RY-18 from aqueous solutions.

Various advanced oxidation processes (AOPs) have been investigated for the degradation of this compound. One study explored the use of gamma radiation, both alone and in combination with hydrogen peroxide (H₂O₂), for RY-18 degradation in aqueous medium researchgate.netmdpi.comscite.ai. The study found that a degradation rate of 99% was achieved using an absorbed dose of 20 kGy of gamma radiation with 0.6 mL of H₂O₂ in acidic pH researchgate.netmdpi.comscite.ai. The efficiency of this process was influenced by factors such as gamma radiation dose, hydrogen peroxide concentration, initial dye concentration, and pH researchgate.netmdpi.comscite.ai. Increasing the concentration of hydrogen peroxide and using an acidic pH enhanced the degradation efficiency mdpi.com. Conversely, increasing the initial dye concentration decreased the degradation efficiency mdpi.com. Analysis using FTIR showed variations in functional groups of treated RY-18 compared to untreated dye, indicating degradation researchgate.netmdpi.comscite.ai. LCMS was used to identify intermediates formed during the degradation process researchgate.netmdpi.comscite.ai. The study also reported significant reductions in cytotoxicity and mutagenicity of RY-18 after treatment with gamma radiation and H₂O₂ researchgate.netmdpi.comscite.ai.

Another approach for dye removal from wastewater, including reactive yellow dyes, is adsorption using various adsorbents hilarispublisher.comajchem-a.com. Polymeric hydrogels, particularly nanocomposites, have shown potential as efficient adsorbents for removing dyes from aqueous solutions ajchem-a.com. Research on the adsorption of Reactive Yellow dye using hydrogel nanocomposites based on montmorillonite (B579905) clay indicated that an acidic environment (pH < 7), a contact time of 90 minutes, and a specific dosage of the nanocomposite were optimal for achieving maximum adsorption capacity ajchem-a.com. Different types of poly (AAC) nanocomposites, poly (NIPAM) nanocomposites, and poly (NIPAM-co-AAC) nanocomposites exhibited varying adsorption capacities for Reactive Yellow dye ajchem-a.com.

These research findings highlight the imperative to investigate and optimize different methods for the remediation and transformation of this compound to mitigate its environmental impact.

Contextualization of this compound within Textile Wastewater Pollution

The textile industry is a major consumer of water and a significant contributor to wastewater pollution, largely due to the extensive use of dyes in the coloring process iwaponline.comnih.gov. Reactive dyes, including this compound, are widely used in textile dyeing, particularly for cotton fabrics, due to their ability to form strong covalent bonds with the fibers, resulting in good color fastness hilarispublisher.commdpi.comnih.gov. However, the dyeing process with reactive dyes typically has a low fixation rate, meaning a considerable amount of the dye does not bind to the fiber and is discharged in the effluent iaswc.commst.dk.

Textile wastewater containing this compound and other dyes is characterized by high color intensity, high COD and BOD, and the presence of various chemicals used in the dyeing process iwaponline.commdpi.com. The discharge of this untreated or inadequately treated wastewater into water bodies poses serious environmental risks. The color itself is a pollutant as it affects the aesthetic quality of water and reduces light penetration mdpi.com. The complex chemical structures of reactive azo dyes like RY-18 make them resistant to conventional biological treatment methods used in wastewater treatment plants frontiersin.orghilarispublisher.commst.dk. This recalcitrance leads to their persistence in the environment and potential accumulation ijpsat.org.

Therefore, the study and implementation of effective remediation and transformation technologies for this compound are crucial steps in addressing textile wastewater pollution and minimizing its adverse effects on aquatic ecosystems and potentially human health. Research into advanced oxidation processes, adsorption, and other treatment methods is directly aimed at reducing the concentration and transforming the persistent structure of this compound in textile effluents before their discharge researchgate.netmdpi.comajchem-a.comscite.ai.

Here is a table summarizing some data points from the search results related to this compound degradation:

Treatment MethodThis compound Concentration (mg/L)Gamma Radiation Dose (kGy)H₂O₂ Concentration (mL)pHDegradation Efficiency (%)Source
Gamma Radiation + H₂O₂30200.6Acidic99 researchgate.netmdpi.comscite.ai
Gamma Radiation + H₂O₂90200.6Acidic70 mdpi.com
Gamma Radiation + H₂O₂30200.2AcidicIncreased degradation mdpi.com
Gamma Radiation + H₂O₂30200.63>90 mdpi.com
Hydrogel Nanocomposites (Adsorption)50N/AN/A< 7Adsorption Capacity Varies ajchem-a.com
Electrocoagulation1% shade (approx. 10000 mg/L)N/AN/A1096 (after 20 mins) biorxiv.org

Note: The concentration for electrocoagulation is given as "% shade" which is converted to mg/L based on typical dye concentrations in textile effluent for illustrative purposes, but actual conversion may vary.

Properties

CAS No.

12226-48-1

Molecular Formula

C25H16ClN9O13S4.4Na

Origin of Product

United States

Advanced Oxidation Processes Aops for Reactive Yellow 18 Remediation

Photocatalytic Degradation Methodologies

Photocatalytic degradation utilizes semiconductor photocatalysts, typically activated by UV or visible light, to generate reactive species like hydroxyl radicals (•OH) that can break down organic dye molecules. researchgate.netmdpi.com

Titanium Dioxide-Based Systems (TiO₂)

Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its photoactivity, stability, and low cost. wikipedia.orgamericanelements.com Its effectiveness in degrading reactive dyes under UV irradiation has been demonstrated. nih.govscirp.orgpwr.edu.pl

UV/TiO₂ Systems

The UV/TiO₂ process involves irradiating a solution containing the dye and TiO₂ particles with UV light. When TiO₂ absorbs UV light with energy equal to or greater than its band gap energy, electron-hole pairs are generated. These charge carriers can then react with water and dissolved oxygen to produce highly reactive species, primarily hydroxyl radicals (•OH), which attack the dye molecules, leading to their degradation. Studies on similar reactive yellow dyes, such as Reactive Yellow 14, have shown that the photocatalytic decolorization and degradation in aqueous solution with TiO₂ under UV-A radiation follow a modified Langmuir-Hinshelwood kinetic model. nih.gov The efficiency of this process can be influenced by parameters such as catalyst loading, radiation intensity, and initial dye concentration. nih.gov

H₂O₂/TiO₂/UV Systems

The addition of hydrogen peroxide (H₂O₂) to the UV/TiO₂ system can enhance the degradation efficiency. mdpi.comresearchgate.netsemanticscholar.org Hydrogen peroxide acts as an electron acceptor, reducing electron-hole recombination in TiO₂ and also generating additional hydroxyl radicals upon UV irradiation or reaction with conduction band electrons. researchgate.net Research on Reactive Yellow 160A, another reactive yellow dye, demonstrated that the UV/H₂O₂/TiO₂ system achieved higher degradation rates compared to UV/H₂O₂ or UV alone. mdpi.comsemanticscholar.org However, excessive concentrations of H₂O₂ can potentially scavenge hydroxyl radicals, thus reducing efficiency. researchgate.net

Research findings on the degradation of Reactive Yellow dyes using TiO₂/UV/H₂O₂ systems highlight the influence of various parameters:

ParameterEffect on Degradation Efficiency (General Trend)
Initial Dye ConcentrationDecreases with increasing concentration researchgate.net
pHHigher efficiency often observed in acidic to neutral range scirp.orgmdpi.comresearchgate.netsemanticscholar.org
H₂O₂ DosageOptimal dosage exists; excess can reduce efficiency mdpi.comresearchgate.net
TiO₂ LoadingOptimal loading exists; excess can reduce efficiency pwr.edu.pl

Note: Data is based on studies of Reactive Yellow dyes, including RY-160A and RY-14, as direct studies on RY18 with all these specific parameters were not exclusively found.

Visible Light-Responsive TiO₂ Systems

Native TiO₂ is primarily active under UV light due to its wide band gap. However, modifying TiO₂ to respond to visible light is crucial for utilizing sunlight as a sustainable energy source for photocatalysis. This can be achieved through various methods, including doping with non-metals or metals, or coupling with visible light-absorbing materials. Studies on other reactive yellow dyes, such as Reactive Yellow 145, have explored the use of modified TiO₂ for visible light-induced degradation. nih.govacs.orguniroma1.it

Modified Titania Catalysts

Modifying TiO₂ with other materials can enhance its photocatalytic activity, extend its light absorption range, improve charge separation, and increase surface area.

Graphene Quantum Dot-Incorporated TiO₂: Graphene quantum dots (GQDs) are nanoscale materials that can act as photosensitizers and electron acceptors when coupled with TiO₂. nih.govacs.orgnih.govacs.orgresearchgate.net Incorporating GQDs into TiO₂ has shown promise in enhancing visible light photocatalytic activity for the degradation of reactive dyes. nih.govacs.org GQDs can absorb visible light and transfer the energy or electrons to TiO₂, promoting the generation of reactive species. nih.govacs.org

Fe-doped Titania: Doping TiO₂ with iron (Fe) can create defects in the TiO₂ lattice, affecting its electronic band structure and potentially enabling visible light absorption. uniroma1.itfishersci.caamericanelements.comereztech.comnih.govuni.lu Fe doping can also influence the separation of electron-hole pairs and the generation of hydroxyl radicals. Research has investigated the use of Fe-doped TiO₂ catalysts for the photocatalytic degradation of reactive dyes under visible light irradiation. uniroma1.it

Photo-Electro-Fenton (PEF) Processes

The Photo-Electro-Fenton (PEF) process is an electrochemical advanced oxidation process that combines electro-Fenton with UV or visible light irradiation. researchgate.netrsc.org In a typical Fenton process, Fenton's reagent (Fe²⁺ and H₂O₂) is used to generate hydroxyl radicals. rsc.org The electro-Fenton process enhances this by electrochemically generating H₂O₂ and/or regenerating Fe²⁺. rsc.org The addition of photo-irradiation in PEF further improves the efficiency by promoting the reduction of Fe³⁺ back to Fe²⁺ and/or photolyzing Fe(III) complexes, leading to increased production of hydroxyl radicals. researchgate.netrsc.org

While direct studies on Reactive Yellow 18 specifically using PEF were not extensively found in the search results, research on other reactive yellow dyes, such as Reactive Yellow 186, has demonstrated the effectiveness of the PEF process for their removal. researchgate.net Studies on Reactive Yellow 186 showed high degradation efficiency and significant COD removal under optimized conditions, including acidic pH, specific dye and iron dosages, and current density. researchgate.net The synergistic effect of electrochemical reactions and photo-irradiation in PEF contributes to its high efficiency in degrading organic pollutants. researchgate.netrsc.org

Peroxydisulfate (B1198043) (PDS) Activation Systems

Peroxydisulfate (S₂O₈²⁻), also known as persulfate, is a strong oxidant that can be activated to produce the sulfate (B86663) radical (SO₄•⁻), a potent oxidizing species with a redox potential of approximately 2.6 V elsevier.esiwaponline.com. Activation of PDS is necessary as its reaction with organic compounds is kinetically slow at ambient temperatures elsevier.es. Various methods can be employed to activate PDS, including UV irradiation and transition metal ions csic.esiwaponline.com.

UV-Activated Peroxydisulfate

UV irradiation can activate peroxydisulfate through photolysis, leading to the homolytic cleavage of the peroxide bond and the generation of sulfate radicals (SO₄•⁻) iwaponline.comdergipark.org.tr.

S₂O₈²⁻ + UV → 2 SO₄•⁻

Research on the degradation of reactive dyes, such as Reactive Yellow 17 (a related azo dye), using UV-activated peroxydisulfate has shown promising results. Studies indicate that acidic pH conditions can favor the degradation efficiency in UV/PDS systems iwaponline.comelsevier.es. For Reactive Yellow 17, the degradation efficiency at pH 3 was significantly higher compared to neutral or alkaline conditions elsevier.es.

Metal Ion-Activated Peroxydisulfate (e.g., Fe²⁺)

Transition metal ions, particularly ferrous ions (Fe²⁺), are effective activators of peroxydisulfate elsevier.escsic.eselsevier.es. The reaction between Fe²⁺ and PDS generates sulfate radicals elsevier.escsic.es.

Fe²⁺ + S₂O₈²⁻ → Fe³⁺ + SO₄•⁻ + SO₄²⁻

Further reactions can also occur, including the reaction of Fe³⁺ with PDS and the generation of hydroxyl radicals at certain pH values csic.es. The concentration of Fe²⁺ plays a crucial role in the efficiency of the process; increasing Fe²⁺ concentration generally increases degradation efficiency up to an optimal point, beyond which excess Fe²⁺ can scavenge sulfate radicals, inhibiting the degradation elsevier.escsic.eselsevier.es. For Reactive Yellow 17 degradation using S₂O₈²⁻/Fe²⁺, an optimal Fe²⁺ concentration of 0.05 mM was found to yield the best degradation performance elsevier.eselsevier.es.

A comparative study on Reactive Yellow 17 showed that the removal efficiency using S₂O₈²⁻/Fe²⁺ was 63.3% in 20 minutes, while the combined S₂O₈²⁻/Fe²⁺/UV process achieved 95.4% removal in the same timeframe, highlighting the synergistic effect of combining activation methods elsevier.es.

Data Table: Reactive Yellow 17 Degradation by PDS Activation Systems (Example Data from Literature)

ProcessActivator[Dye] (mg/L)[Activator] (mM)[PDS] (mM)pHTime (min)Removal (%)
S₂O₈²⁻/Fe²⁺Fe²⁺100.05132063.3
S₂O₈²⁻/UVUV10-132081.0
S₂O₈²⁻/Fe²⁺/UVFe²⁺, UV100.05132095.4

Electrochemical Advanced Oxidation Processes (EAOPs)

Electrochemical Advanced Oxidation Processes (EAOPs) utilize electrochemical reactions to generate powerful oxidizing species, primarily hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), directly or indirectly on the surface of electrodes uclm.esiwaponline.com. EAOPs offer advantages such as high efficiency, versatility, and operation under mild conditions uclm.es.

Anodic Oxidation (AO)

Anodic Oxidation (AO) is an EAOP where pollutants are degraded by direct electron transfer at the anode surface or by reaction with electrogenerated oxidizing species, such as hydroxyl radicals formed from water oxidation at the anode iwaponline.com.

H₂O → •OH + H⁺ + e⁻

The efficiency of AO depends significantly on the anode material iwaponline.com. Active anodes (e.g., Pt, RuO₂-based) interact chemically with •OH, leading to partial degradation, while non-active anodes (e.g., Boron-Doped Diamond - BDD) have weak interactions, allowing •OH to act as a physisorbed radical, leading to more complete mineralization iwaponline.comub.edu. Studies on the degradation of reactive dyes, including Reactive Yellow HF (a type of reactive yellow dye), using AO with different electrode materials like Pt and BDD have been conducted researchgate.netnih.gov.

Electro-Fenton Processes

Electro-Fenton (EF) is an EAOP that combines electrochemical principles with Fenton's chemistry iwaponline.com. In EF, ferrous ions (Fe²⁺) are typically added to the solution, and hydrogen peroxide (H₂O₂) is electrochemically generated at the cathode by the reduction of dissolved oxygen ub.edudeswater.comdergipark.org.tr.

O₂ + 2H⁺ + 2e⁻ → H₂O₂

Subsequently, Fe²⁺ reacts with the electrogenerated H₂O₂ via the Fenton reaction to produce hydroxyl radicals ub.edudeswater.com.

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Electro-Fenton processes can be highly effective for the decolorization and degradation of reactive dyes, including various Reactive Yellow dyes deswater.comdergipark.org.tr. Parameters such as pH, H₂O₂ concentration, current density, and initial dye concentration influence the efficiency of the EF process deswater.com. Optimal performance is often observed at acidic pH values, typically around pH 3 iwaponline.comdeswater.com. Studies on the removal of Reactive Yellow 15 and Reactive Yellow 42 using electro-Fenton achieved high removal efficiencies (95%) under optimized conditions deswater.com.

Electrode Material Influence on Degradation Efficiency

The choice of electrode material is critical in EAOPs as it dictates the type and amount of oxidizing species generated and influences the reaction pathways uclm.esiwaponline.comub.edu. For Anodic Oxidation, dimensionally stable anodes (DSAs) like Ti/RuO₂ and non-active anodes like BDD are commonly used iwaponline.com. BDD electrodes are known for their high overpotential for oxygen evolution, which favors the generation of physisorbed •OH radicals, leading to effective mineralization of organic pollutants iwaponline.comub.eduresearchgate.net. Studies comparing different electrode materials in EAOPs for dye degradation have shown that BDD anodes can lead to higher decolorization and degradation efficiencies compared to other materials like Pt ub.eduresearchgate.net. For instance, complete decolorization of a caramel (B1170704) colorant was achieved with BDD electrodes in an EAOP, with a higher kinetic constant compared to other materials researchgate.net.

In electro-Fenton processes, the cathode material is important for the efficient electrogeneration of H₂O₂ ub.edu. Carbonaceous materials like carbon fiber, carbon felt, and graphite (B72142) are frequently used as cathodes iwaponline.comdergipark.org.tr. The anode material in EF can also play a role, particularly if it releases metal ions that can participate in the Fenton reaction dergipark.org.tr.

Data Table: Electrode Material Influence in EAOPs for Dye Degradation (Example Data from Literature)

ProcessAnode MaterialCathode MaterialDye Type (Example)Current Density (mA/cm²)pHOutcome (Decolorization/Degradation)
Anodic OxidationPt-Reactive Yellow HF30, 503Degradation studied
Anodic OxidationBDD-Reactive Yellow HF30, 503Degradation studied
Electro-FentonIronCarbon fiberSumifix Yellow EXF--98.14% color removal
Electro-FentonBDD-Reactive Yellow HF50, 803Degradation studied

Note: Data compiled from various studies on reactive dyes, including Reactive Yellow variants, highlighting the influence of electrode materials.

Radiation-Induced Advanced Oxidation Processes

Radiation-induced AOPs utilize ionizing radiation, such as gamma radiation, to generate highly reactive species, primarily hydroxyl radicals (•OH), in water. These radicals are powerful oxidizing agents that can non-selectively degrade organic molecules like this compound.

Gamma Radiation-Induced Degradation

Studies have investigated the effectiveness of gamma radiation for the degradation of this compound in aqueous solutions. The degradation efficiency is influenced by factors such as the absorbed radiation dose, initial dye concentration, and pH of the solution. Increasing the gamma radiation dose generally leads to a higher degradation rate. For instance, a degradation rate of 99% was achieved for this compound at an absorbed dose of 20 kGy. mdpi.comresearchgate.netscite.ai The initial concentration of the dye also plays a crucial role; higher initial concentrations can result in decreased degradation efficiency. mdpi.com The pH of the solution affects the chemistry of the dye and the production of reactive species, with acidic conditions often favoring higher degradation rates. mdpi.com Gamma irradiation can lead to the elimination of chromophoric groups and the breakdown of the dye molecule into lower molecular weight fragments. researchgate.net

Data on Gamma Radiation-Induced Degradation of this compound:

ParameterConditionDegradation Efficiency (%)Source
Absorbed Dose20 kGy, 30 mg/L initial concentration, pH 399 mdpi.comresearchgate.netscite.ai
Initial Concentration90 mg/L, 20 kGy absorbed dose70 mdpi.com
pHpH 3, 20 kGy absorbed dose, 0.6 mL H₂O₂>90 mdpi.com

Synergistic Effects with Oxidants (e.g., H2O2)

The efficiency of gamma radiation-induced degradation of this compound can be significantly enhanced by the addition of oxidants like hydrogen peroxide (H₂O₂). mdpi.comresearchgate.netscite.aidoi.orgresearchgate.net The addition of H₂O₂ increases the production of hydroxyl radicals upon interaction with gamma radiation, leading to a higher degradation efficiency. mdpi.comscispace.com Research has shown that a combination of gamma radiation and H₂O₂ can achieve a high degradation rate. For example, 99% degradation was reported using a 20 kGy absorbed dose and 0.6 mL of H₂O₂ in acidic conditions. mdpi.comresearchgate.netscite.ai This synergistic effect is attributed to the increased generation of reactive species, which non-selectively degrade the dye. mdpi.comdoi.orgscispace.com The concentration of H₂O₂ is a key factor, with degradation efficiency increasing with increasing H₂O₂ concentration up to an optimal level. mdpi.com

Ozonation and Fenton-Type Processes

Ozonation and Fenton-type processes are other widely used AOPs for the treatment of wastewater containing refractory organic pollutants like this compound. These methods rely on the generation of potent oxidizing radicals, primarily hydroxyl radicals.

Ozonation (O3) Systems

Data on Ozonation of a Related Reactive Yellow Dye (Reactive Yellow 17):

ParameterConditionDecolorization Efficiency (%)Reaction Time (min)Source
pH, Ozone Dose, Reaction TimepH 12, specific ozone dosage, 12 minutes10012 dergipark.org.tr
pH, Ozone Dose, Reaction TimepH 5, 0.05 g/L.h O₃ dose, 10 minutes (RY 145)99.0710 dergipark.org.tr

Fenton and Photo-Fenton Systems

Fenton processes utilize a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals through the Fenton reaction. Photo-Fenton processes enhance this reaction by using UV or visible light irradiation, which accelerates the regeneration of Fe²⁺ from Fe³⁺ and can also lead to the photolysis of H₂O₂ to produce additional hydroxyl radicals. researchgate.net These processes are highly effective for the degradation of organic pollutants and decolorization of dyes. iwaponline.comresearchgate.netsemanticscholar.orgchemijournal.com The efficiency of Fenton and Photo-Fenton processes is significantly influenced by parameters such as pH, the concentrations of Fe²⁺ and H₂O₂, and the presence of light in photo-Fenton systems. chemijournal.comupc.edu Optimal pH for Fenton processes is typically acidic, often around pH 2-3, as higher pH values can lead to the precipitation of iron oxides and reduced hydroxyl radical generation. chemijournal.comupc.eduscispace.com The ratio of H₂O₂ to Fe²⁺ is also a critical factor for achieving high degradation efficiency. iwaponline.comsemanticscholar.orgupc.edu Photo-Fenton processes generally exhibit higher degradation efficiency compared to dark Fenton processes under similar conditions. researchgate.netsemanticscholar.orgupc.edu

Data on Fenton and Photo-Fenton Treatment of Reactive Yellow Dyes (Reactive Yellow 16 and 145):

ProcessDyeConditionsCOD Removal (%)Color Removal (%)Source
FentonReactive Yellow 16pH 3, specific [H₂O₂] and [Fe²⁺]8090 semanticscholar.orgscispace.com
Photo-FentonReactive Yellow 16pH 3, specific [H₂O₂] and [Fe²⁺], UV irradiation9098 semanticscholar.orgscispace.com
Photo-FentonReactive Yellow 145pH 3, 1.075 mM [Fe(II)], 11.765 mM [H₂O₂] (H₂O₂/Fe(II) = 10.9), UV irradiation92.2Not specified upc.edu

Combined O3/Fenton Processes

Combining ozonation with Fenton or photo-Fenton processes can offer synergistic benefits for the degradation of this compound and other dyes. iwaponline.com The combination leverages the oxidative power of both ozone and the hydroxyl radicals generated by the Fenton reaction. Studies on combined O₃/Fenton systems for related reactive yellow dyes (like Reactive Yellow X-RG) have shown that this approach can achieve relatively high degradation effects in shorter treatment times compared to individual processes. iwaponline.com The synergistic effect is particularly noticeable in the initial stages of the treatment. iwaponline.com Factors such as initial dye concentration, pH, the ratio of H₂O₂ to Fe²⁺, and ozone dosage influence the efficiency of combined O₃/Fenton processes. iwaponline.com

Adsorption and Biosorption Mechanisms for Reactive Yellow 18 Removal

Development and Characterization of Novel Adsorbent Materials

The development of novel adsorbent materials with high surface area, porosity, and specific functional groups is crucial for enhancing the adsorption capacity of Reactive Yellow 18. Various inorganic and carbon-based materials, as well as surface modification strategies, have been explored for this purpose.

Inorganic Adsorbents

Inorganic materials, such as clays (B1170129) and their modified forms, have shown potential for this compound removal. Fuller's earth, a naturally occurring clay, has been investigated as a low-cost adsorbent. Studies have shown that fuller's earth can remove this compound from aqueous solutions, with optimal removal achieved at specific conditions of contact time, initial dye concentration, adsorbent dosage, temperature, and pH chalcogen.roresearchgate.net. For instance, one study reported a maximum removal of 68% for this compound at pH 2 using fuller's earth chalcogen.roresearchgate.net. The adsorption capacity of fuller's earth for this compound was observed to increase with increasing temperature, indicating an endothermic adsorption process chalcogen.ro. This increase is attributed to the generation of more adsorption channels at higher temperatures chalcogen.ro.

Montmorillonite (B579905) clay-based hydrogel nanocomposites have also been explored as effective adsorbents for Reactive Yellow dye removal. The incorporation of sodium montmorillonite (MMT) nanofillers into polymeric hydrogels like poly N-isopropylacrylamide (poly(NIPAM)) and polyacrylic acid (poly(AAC)) results in nanocomposites with enhanced adsorption properties ajchem-a.comajchem-a.comcivilica.com. These materials have been characterized using techniques such as XRD, TGA, FTIR, and SEM to understand their structure and properties relevant to adsorption ajchem-a.comajchem-a.comcivilica.com. Studies have shown that acidic environments (pH < 7) are optimal for achieving maximum adsorption capacity of Reactive Yellow dye using these hydrogel nanocomposites ajchem-a.comajchem-a.comcivilica.com. Poly(AAC) nanocomposites, poly(NIPAM) nanocomposites, and poly(NIPAM-co-AAC) nanocomposites have demonstrated notable adsorption capacities for Reactive Yellow dye ajchem-a.comajchem-a.comcivilica.com. The adsorption process on these materials often fits the Freundlich isotherm model and follows pseudo-second-order kinetics ajchem-a.comajchem-a.comcivilica.com.

Carbon-Based Adsorbents

Carbon-based materials, including activated carbon and modified biochar, are widely recognized for their adsorption capabilities due to their high surface area and porous structure. Activated carbon has been investigated for the removal of Reactive Yellow dye from aqueous solutions ajchem-a.comresearchgate.netitb.ac.id. Studies have examined the effect of parameters such as adsorbent dosage, temperature, pH, and initial dye concentration on the adsorption efficiency of activated carbon for Reactive Yellow dye researchgate.net. The adsorption process on activated carbon can be described by various isotherm models, including Langmuir, Freundlich, and BET researchgate.net. Kinetic studies often reveal that the adsorption follows pseudo-first-order or pseudo-second-order models researchgate.netitb.ac.id.

Modified biochar has also been explored as an adsorbent for reactive dyes. For example, cationic surfactant-modified coffee husk biochar has been used for the adsorption of various reactive dyes, including Reactive Yellow 145 tci-thaijo.org. Surface modification with cationic surfactants like Cetyltrimethylammonium bromide (CTAB) can enhance the adsorption of anionic reactive dyes by providing favorable electrostatic interactions tci-thaijo.orgrsdjournal.org.

Surface Modification Strategies for Enhanced Adsorption Capacity

Surface modification is a key strategy to improve the adsorption capacity and selectivity of adsorbent materials for this compound. Various techniques, including chemical treatments, can alter the surface chemistry, charge, and porosity of adsorbents rsc.orgmdpi.com.

Chemical treatments using acids or alkalis can introduce or modify surface functional groups, thereby affecting the interaction with dye molecules rsc.orgmdpi.com. For instance, acid treatment can enhance the hydrophilic quality and introduce acidic surface groups rsc.org. Alkali treatment can increase the non-polar nature of the adsorbent surface and distribute negatively charged particles, which can be beneficial for the uptake of certain dyes rsc.org. Surfactant modification, particularly with cationic surfactants, is effective for enhancing the adsorption of anionic dyes like this compound by creating a more favorable surface charge rsdjournal.org. Studies have shown that modifying the surface of materials like zeolite with cationic surfactants can substantially improve their capacity for removing yellow dyes rsdjournal.org.

Exploration of Biosorption Potential Using Biomass

Biosorption, utilizing various types of biomass, offers an environmentally friendly and potentially cost-effective alternative for the removal of this compound. Microbial and algal biomass have been investigated for their ability to adsorb reactive dyes.

Microbial Biosorbents

Microbial biomass, including fungi and bacteria, possesses functional groups on their cell walls that can bind to dye molecules tuiasi.roekb.eg. Yarrowia lipolytica, a type of yeast, has been studied as a biosorbent for this compound removal nih.govresearchgate.netresearchgate.netresearchgate.net. Both free and immobilized Yarrowia lipolytica have shown effectiveness in removing this compound, with higher adsorption capacity observed in biomass compared to immobilized cells nih.gov. Optimal conditions for this compound removal using Yarrowia lipolytica biomass have been found to be at acidic pH nih.govresearchgate.net. Increasing the biosorbent dosage and initial dye concentration can significantly improve the adsorption capacity nih.govresearchgate.net. The biosorption process by Yarrowia lipolytica is often well-described by the Langmuir isotherm model and follows pseudo-second-order kinetics, suggesting monolayer adsorption and a chemical process on the biosorbent surface nih.gov. Higher temperatures have been shown to promote greater adsorption of this compound by Yarrowia lipolytica biomass nih.gov.

Ureolytic mixed cultures, typically found in wastewater, have also been explored for their biosorption potential. Studies on the removal of Reactive Yellow 145 (a related reactive yellow dye) using dry biomass of ureolytic mixed microorganism culture have demonstrated promising results gnest.org. Optimal conditions regarding initial dye concentration, biomass amount, temperature, pH, and contact time have been determined for efficient color removal gnest.org.

Fungal biomass, such as that from Phanerochaete chrysosporium and Aspergillus niger, has been investigated for the biosorption of reactive dyes ekb.egncsu.edubioresources.comnih.govbiotechrep.ir. The cell walls of fungi contain macromolecules with functional groups like carboxyl, amino, sulfates, and hydroxyl groups that can act as sorption sites for dyes ekb.eg. Studies have shown that fungal biomass can effectively remove reactive yellow dyes, with removal efficiency influenced by factors like pH, temperature, adsorbent dosage, particle size, and contact time ncsu.edubioresources.comnih.gov. For instance, leftover biomass from Aspergillus spp. after silver nanoparticle synthesis has been shown to effectively remove reactive yellow dye nih.gov.

Algal Biosorbents

Algal biomass also presents opportunities for biosorption of reactive dyes. Certain types of algae, like Enteromorpha prolifera, have been used as precursors for developing activated carbon adsorbents for reactive dye removal scirp.org. The cell wall structures of algae contain functional groups such as amino, hydroxyl, carboxyl, and sulfate (B86663), which can serve as binding sites for organic pollutants through electrostatic attraction and complexation scirp.org. While the provided search results did not specifically detail studies on Chlorella vulgaris for this compound removal, algal biomass in general is recognized for its potential in biosorption of dyes tuiasi.ro.

Agricultural Waste-Derived Biosorbents (e.g., Malt (B15192052) Bagasse, Coffee Husk)

Agricultural wastes are abundant, renewable, and cost-effective materials that can be utilized as biosorbents for dye removal iwaponline.comiscientific.org. Malt bagasse, a by-product of the brewing industry, has been investigated for its potential to remove reactive dyes, including a dye referred to as Yellow Reafix B2R 134%, which has been studied in the context of Reactive Yellow dye biosorption researchgate.netaidic.itglobalauthorid.com. Malt bagasse is primarily composed of lignocellulosic material, including cellulose (B213188), hemicellulose, and lignin (B12514952), along with proteins and fibers scirp.orgresearchgate.net. The presence of functional groups within these components, such as hydroxyl and carboxyl groups, contributes to its adsorption capabilities iwaponline.comscirp.org.

Studies on the biosorption of reactive yellow dye by malt bagasse have shown promising removal efficiencies. For instance, research evaluating the biosorption potential of a reactive yellow dye by malt bagasse reported approximately 93% removal at evaluated temperatures, with equilibrium achieved within 360 minutes researchgate.net. The maximum biosorption capacity was found to be 68.75 mg/g at 303 K and pH 2, with the Langmuir isotherm model providing the best fit for the experimental data researchgate.netglobalauthorid.com. This suggests monolayer adsorption on a homogeneous surface. The biosorption process using malt bagasse was characterized as spontaneous and endothermic, with an indication of physical sorption researchgate.netaidic.it.

Coffee husk is another agricultural waste product that has been explored as a biosorbent for reactive dyes iwaponline.comiscientific.orgscirp.org. Coffee husks are rich in carbohydrates, including cellulose, hemicellulose, and lignin, as well as proteins, lipids, and ash researchgate.netnih.govmdpi.com. The chemical composition of coffee husks can vary, but they generally contain significant amounts of cellulose (ranging from approximately 24.5% to 39.2%), hemicellulose (around 12.6% to 29.7%), and lignin (approximately 9.17% to 23.7%) researchgate.netnih.gov. These components provide functional groups that can interact with dye molecules.

Research on the adsorption of reactive dyes using coffee husk biochar, modified with a cationic surfactant, has shown effectiveness in removing reactive yellow 145 (RDY145), a reactive dye. The modified coffee husk biochar demonstrated an 83.7% removal efficiency for RDY145 researchgate.net. The adsorption kinetics for this process were well-fitted by a pseudo-second-order model, and the adsorption isotherms matched the Langmuir model researchgate.net.

Data on the chemical composition of these agricultural wastes highlight their potential as biosorbents.

Agricultural WasteComponentPercentage (% dry basis)Source
Malt BagasseProtein~20 scirp.org
Fiber~70 scirp.org
Cellulose~17 scirp.org
Hemicellulose~28 scirp.org
Lignin~28 scirp.org
Coffee HuskCellulose24.5 - 39.2 researchgate.netnih.gov
Hemicellulose12.6 - 29.7 researchgate.netnih.gov
Lignin9.17 - 23.7 researchgate.netnih.gov
Protein7.0 - 17.0 researchgate.netmdpi.com
Ash5.4 - 9.5 researchgate.netnih.gov

Note: This is an interactive table. Hover over headers for potential sorting.

Chemical and Physical Pre-Treatment of Biosorbents

Pre-treatment methods can be applied to agricultural waste biosorbents to enhance their adsorption capacity and efficiency for dye removal. These methods can be physical, chemical, or a combination of both oaepublish.com.

Chemical pre-treatment often involves the use of acids, bases, or salts to modify the surface chemistry of the biosorbent, increasing the number of available functional groups for dye binding oaepublish.com. For example, acid treatment can lead to protonation of functional groups, which can enhance the adsorption of anionic dyes like this compound under certain pH conditions mtu.edu.ngscispace.com. Conversely, base treatment can deprotonate functional groups, favoring the adsorption of cationic species. However, the effectiveness of chemical pre-treatment is highly dependent on the specific biosorbent and dye. In some cases, chemical treatment, such as with HCl or KOH, has been shown to decrease the removal efficiency of certain dyes by altering the surface charge or causing structural damage scispace.com.

Physical pre-treatment methods include thermal treatment (heating), grinding, and sieving, which can alter the surface area, porosity, and particle size of the biosorbent oaepublish.comscispace.com. Thermal treatment at various temperatures can affect the biosorption capacity, and high temperatures can sometimes lead to the destruction of the biosorbent's physical structure, reducing its effectiveness scispace.com. Grinding and sieving can increase the surface area accessible to dye molecules, potentially improving adsorption kinetics and capacity.

While specific studies detailing the chemical and physical pre-treatment of malt bagasse or coffee husk specifically for this compound removal were not extensively found in the search results, research on the pre-treatment of similar agricultural wastes for reactive dye removal provides relevant insights. For instance, pre-treatment with phosphoric acid (H₃PO₄) has been shown to improve the biosorption of a reactive blue dye by rice husk redalyc.org. The optimal pre-treatment conditions and their impact on RY18 adsorption would require specific investigation.

Mechanistic Insights into Adsorption and Biosorption Processes

The removal of this compound by adsorption and biosorption is governed by various interaction mechanisms between the dye molecules and the surface of the adsorbent or biosorbent. These mechanisms can include electrostatic interactions, hydrogen bonding, Van der Waals forces, pore filling, and surface complexation researchgate.netnih.govmdpi.comuctm.edu.

Electrostatic Interactions

Electrostatic interactions play a significant role in the adsorption of ionic dyes. This compound is an anionic dye due to the presence of sulfonate groups (-SO₃⁻) in its structure researchgate.net. The surface charge of the biosorbent is highly dependent on the pH of the solution, which is characterized by the point of zero charge (PZC) of the material researchgate.netchalcogen.ro.

At pH values below the PZC, the biosorbent surface tends to be positively charged due to protonation of functional groups. This positive charge facilitates the electrostatic attraction of anionic dye molecules. Conversely, at pH values above the PZC, the surface becomes negatively charged, leading to electrostatic repulsion of anionic dyes mtu.edu.ngchalcogen.ro.

For malt bagasse, the point of zero charge has been reported to be around 6.75 researchgate.netglobalauthorid.com. This suggests that at pH values below 6.75, the malt bagasse surface would be positively charged, favoring the adsorption of anionic RY18. Studies on reactive dye biosorption by malt bagasse have indeed shown greater biosorption potential in acidic pH conditions researchgate.netglobalauthorid.com. Similarly, for other biosorbents, acidic conditions have been found to be favorable for the adsorption of anionic reactive dyes due to electrostatic attraction iwaponline.commtu.edu.nguctm.educhalcogen.ro.

The strength of electrostatic interactions is influenced by the pH and the ionic strength of the solution psu.edu. Higher ionic strength can sometimes decrease electrostatic attraction due to the screening effect of ions in the solution psu.edu.

Hydrogen Bonding and Van der Waals Forces

In addition to electrostatic interactions, hydrogen bonding and Van der Waals forces can also contribute to the adsorption of this compound. Biosorbents like malt bagasse and coffee husk contain functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) groups iwaponline.comuctm.edu. These groups can form hydrogen bonds with the functional groups present in the this compound molecule.

Studies on the adsorption of reactive dyes on various adsorbents have indicated the involvement of hydrogen bonding and Van der Waals forces as adsorption mechanisms researchgate.netmdpi.comuctm.edupsu.edudeswater.com. For instance, protonated surfaces with -OH groups can interact with amine groups of dyes through hydrogen bonding researchgate.net. Van der Waals forces have been suggested as the predominant forces in some reactive dye adsorption processes, particularly when electrostatic interactions are less favorable researchgate.net.

Pore Filling and Surface Complexation

Surface complexation involves the formation of coordination bonds between functional groups on the biosorbent surface and specific atoms within the dye molecule uctm.edu. While less commonly cited as a primary mechanism for reactive dye adsorption compared to electrostatic interactions and hydrogen bonding, surface complexation can occur, particularly if metal ions are present on the biosorbent surface or if the dye molecule contains functional groups capable of forming complexes. The functional groups present in lignocellulosic materials, such as hydroxyl and carboxyl groups, can potentially participate in complex formation with certain metal ions, which could indirectly influence dye adsorption if those ions interact with the dye.

Research on the adsorption of reactive dyes by porous materials like activated carbon and biochar has highlighted pore filling as a significant adsorption mechanism, especially in materials with a well-developed pore structure nih.govdeswater.com. The initial rapid adsorption phase is often attributed to surface adsorption on the outermost sites, followed by a slower phase controlled by intra-particle diffusion and pore filling mtu.edu.ngnih.gov.

Analytical and Spectroscopic Methodologies in Reactive Yellow 18 Research

Spectrophotometric Quantification and Monitoring

Spectrophotometry, particularly in the UV-Visible range, is a fundamental technique for monitoring the concentration of Reactive Yellow 18 in solution and tracking the efficiency of decolorization processes.

UV-Visible Spectroscopy for Decolorization Tracking

UV-Visible (UV-Vis) spectroscopy is widely used to monitor the decolorization of this compound solutions. The decrease in the absorbance of the dye solution at its maximum absorbance wavelength (λmax) directly correlates with the reduction in dye concentration and the breakdown of the chromophoric groups responsible for the color. Studies have utilized UV-Vis spectrophotometers to monitor the absorbance of RY-18 solutions across a wavelength range, typically from 200 to 800 nm. researchgate.netelsevier.es As degradation or removal progresses, the characteristic peaks in the UV-Vis spectrum associated with the dye diminish or disappear, indicating the destruction of the chromophore, often the azo group (-N=N-). iwaponline.comdergipark.org.trrjpbcs.com For instance, the decrease in absorbance at 410 nm has been used to monitor RY-18 analysis. mdpi.com Another study on Reactive Yellow 17, a related azo dye, monitored absorbance decrease at 408.0 nm during ozonation, confirming the reduction or abolition of the dye structure. dergipark.org.tr

Determination of Absorbance Maxima and Concentration Curves

Determining the maximum absorbance wavelength (λmax) is a critical first step in using UV-Vis spectroscopy for quantifying this compound. The λmax is the wavelength at which the dye solution exhibits the highest absorbance, providing the most sensitive point for monitoring concentration changes. For this compound, the maximum absorption has been observed at 410 nm. researchgate.netmdpi.com For Reactive Yellow 17, a λmax of 402 nm has been reported, and the concentration was determined by the absorption intensity at this wavelength. elsevier.es

Once the λmax is determined, a calibration curve is typically constructed by measuring the absorbance of solutions with known concentrations of this compound at the λmax. This curve, plotting absorbance versus concentration, allows for the quantitative determination of the dye concentration in unknown samples based on their measured absorbance. This is essential for evaluating the efficiency of various treatment processes, such as advanced oxidation processes or adsorption, by tracking the decrease in dye concentration over time or with varying treatment parameters.

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in the this compound molecule and how these groups change during degradation or adsorption processes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the characteristic functional groups within the this compound structure by analyzing the absorption or transmission of infrared light at different wavelengths, resulting in a spectrum of vibrational modes. Analysis of untreated this compound using FTIR can reveal the presence of specific bonds and functional groups, such as C=O, C-N, C-S, and C-Cl bonds, through their distinct absorption peaks. mdpi.com For example, peaks at 1724 cm⁻¹, 792 cm⁻¹, 1090 cm⁻¹, and 702 cm⁻¹ have been associated with C=O, C-N, C-S, and C-Cl stretching vibrations, respectively, in RY-18. mdpi.com

Identification of Changes During Degradation and Adsorption

FTIR spectroscopy is particularly useful for observing structural changes in this compound during degradation or adsorption processes. By comparing the FTIR spectra of the untreated dye with those of treated samples, researchers can identify which functional groups are affected or eliminated. The diminishing or disappearance of characteristic functional group peaks after treatment indicates the breakdown of the dye molecule. researchgate.netmdpi.com For instance, studies on the degradation of RY-18 using gamma radiation and H₂O₂ showed that the characteristic functional peaks diminished after treatment, confirming the degradation of the dye into simpler compounds. researchgate.netmdpi.com Similarly, FTIR analysis has been used to investigate structural changes in Reactive Yellow 186 during electro-oxidation, indicating alterations in the dye structure. bohrium.com In adsorption studies of Reactive Yellow 145, FTIR analysis of the adsorbent before and after dye adsorption helps identify the functional groups on the adsorbent surface responsible for binding the dye molecules. rjpbcs.commdpi.com

Chromatographic and Mass Spectrometric Techniques

Chromatographic techniques, often coupled with mass spectrometry, are powerful tools for separating complex mixtures, identifying individual components, and elucidating the structures of degradation products formed during the treatment of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an effective method for studying the intermediates formed during the degradation of dyes like this compound. researchgate.netmdpi.com LC-MS allows for the separation of the parent dye and its degradation products based on their different chemical properties (in the liquid chromatography phase) before they are introduced into a mass spectrometer. The mass spectrometer then measures the mass-to-charge ratio (m/z) of these separated compounds, providing information about their molecular weight and fragmentation patterns. This data is crucial for identifying and characterizing the intermediate compounds formed during degradation processes. iwaponline.combohrium.com For example, LC-MS has been used to analyze gamma-degraded samples of RY-18, scanning in a specific m/z range to identify degraded end products. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is also employed, particularly for analyzing more volatile degradation products. iwaponline.combohrium.comresearchgate.net These techniques enable researchers to propose possible degradation pathways by tracking the appearance and disappearance of intermediate compounds over time. iwaponline.combohrium.com High-Performance Liquid Chromatography (HPLC) analysis, often coupled with UV-Vis detection, can also be used to monitor the decrease in the parent dye peak and the appearance of new peaks corresponding to degradation products. researchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound57654155
Reactive Yellow 17Not found in search results (Related CID 51518 for Reactive Yellow 17 found, but not directly linked to RY17 in PubChem)
Reactive Yellow 145Not found in search results
Reactive Yellow 186Not found in search results
Reactive Yellow X-RGNot found in search results

Data Tables

Based on the search results, specific numerical data suitable for generating interactive data tables is limited within the snippets. However, the following descriptive findings can be summarized:

Summary of UV-Vis Decolorization Monitoring

Dye NameMonitored Wavelength (λmax)Observation during Degradation/DecolorizationSource
This compound410 nmAbsorbance decreases researchgate.netmdpi.com
Reactive Yellow 17402 nmAbsorption intensity decreases elsevier.es
Reactive Yellow 17408.0 nmAbsorbance decreases, structure reduced/abolished dergipark.org.tr
Reactive Yellow X-RG389 nm (one of four peaks)Optical density decreases, peaks disappear iwaponline.com

Summary of FTIR Analysis Findings

Dye NameTechniqueKey ObservationsSource
This compoundFTIRCharacteristic functional groups (C=O, C-N, C-S, C-Cl) diminish/disappear after treatment researchgate.netmdpi.com
Reactive Yellow 186FTIRIndicated structural changes during electro-oxidation bohrium.com
Reactive Yellow 145FTIRAnalysis of adsorbent shows functional groups responsible for adsorption rjpbcs.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intermediate Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique used to separate, identify, and quantify components in a liquid mixture. In the context of this compound degradation studies, LC-MS is particularly valuable for identifying intermediate compounds formed during treatment processes such as advanced oxidation or biodegradation. researchgate.netmdpi.com These intermediates are often polar and non-volatile, making LC-MS an ideal tool for their analysis.

Research utilizing LC-MS has been conducted to understand the degradation pathways of reactive dyes, including those structurally similar to this compound. For instance, LC-MS has been employed to identify intermediate compounds during the ozonation of Reactive Black 5, revealing the formation of various products with different m/z values, indicating the cleavage of azo bonds and potential introduction of hydroxyl groups. iwaponline.com Similarly, LC-MS analysis of treated Reactive Yellow 160A samples identified peaks corresponding to intermediate by-products with specific m/z values (e.g., 120.01, 179.90, and 210.08), which undergo further oxidation. mdpi.com Studies on this compound degradation induced by gamma radiation have also utilized LC-MS to determine the intermediates formed during the process. researchgate.netmdpi.com The identification of these intermediates is crucial for proposing degradation pathways and assessing the efficiency of treatment methods in breaking down the complex dye structure into simpler, less harmful substances.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the separation and identification of volatile and semi-volatile organic compounds. While this compound itself is not directly analyzed by GC-MS due to its low volatility, this technique is essential for identifying smaller, more volatile byproducts that may be formed during its complete mineralization or degradation into simpler organic molecules.

Studies investigating the biodegradation of reactive yellow dyes have successfully employed GC-MS to identify breakdown products. For example, research on the biodegradation of a reactive yellow dye by Pleurotus pulmonarius used GC-MS analysis to identify metabolites such as 2-methyl 3-hydroxypyrone, 1-hydroxy 2,4-dichloro benzene, and various other low molecular weight compounds and fatty acids. kwarastatepolytechnic.edu.ng The GC-MS fingerprints of degraded and non-degraded dye samples showed variations in components, confirming the biodegradation and allowing for the identification of specific metabolites by comparing mass spectra with library data. kwarastatepolytechnic.edu.ng GC-MS analysis has also been used to identify intermediate compounds formed during the electro-oxidation of Reactive Yellow 186 dye, providing insights into the reaction pathways. bohrium.com The application of GC-MS helps in understanding the extent of mineralization and the nature of the final degradation products.

Elemental and Morphological Characterization of Materials

Characterization techniques are often applied to solid materials used in the treatment of this compound, such as adsorbents or catalysts, to understand their properties and how they interact with the dye.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is used to examine the surface morphology and structure of materials at a high resolution. In this compound research, SEM is frequently used to characterize the adsorbents or catalysts employed for dye removal from water. SEM images provide information about the surface texture, porosity, and particle size distribution of these materials, which are crucial factors influencing their adsorption or catalytic performance.

For instance, SEM analysis has been used to characterize Fuller's earth, a low-cost adsorbent used for removing this compound from aqueous solutions. The SEM images revealed the porous nature and different micro-sized particles of the adsorbent, which contribute to its adsorption capacity. chalcogen.roresearchgate.net Similarly, SEM has been applied to characterize activated carbon prepared from teff straw for the removal of Reactive Yellow 145 dye, showing changes in morphology after activation and adsorption. iwaponline.com SEM analysis of catalyst materials, such as graphene quantum dot-incorporated TiO2 used for Reactive Yellow 145 discoloration, has depicted the dispersed particles and variations in crystallinity, correlating with XRD findings. acs.org SEM is also used to observe changes in the surface texture of electrodes after electrochemical treatment processes for dye removal. bohrium.com

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. In the context of this compound research, XRF is primarily used to characterize the elemental makeup of solid adsorbents or catalysts used for dye removal. This information is important for understanding the material's properties and potential interactions with the dye molecules.

Studies on the adsorption of this compound using Fuller's earth have utilized XRF to determine its elemental composition. The XRF results revealed the presence of a large proportion of metal oxides like SiO2, Al2O3, Fe2O3, CaO, and others in the Fuller's earth, providing insight into the material's chemical nature. chalcogen.roresearchgate.net XRF has also been used in the characterization of other materials, such as alkali hydrothermally activated fly ash used for removing reactive dyes, to understand the changes in elemental composition upon activation. itb.ac.id Characterization of solid materials using XRF helps in correlating their elemental makeup with their performance in dye removal processes. scite.ai

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a technique used to determine the crystalline structure, phase composition, and crystallite size of materials. In this compound research, XRD is commonly used to characterize solid adsorbents and catalysts, providing information about their structural properties that influence their interaction with the dye.

XRD patterns of materials like geopolymers used in the treatment of reactive dyes, including Reactive Yellow 145, show characteristic peaks corresponding to crystalline phases present in the material, such as quartz. ekb.eg Changes in XRD patterns after incorporating dyes or during hydration processes can indicate how the dye affects the material's structure. ekb.eg Activated carbon prepared from teff straw for Reactive Yellow 145 removal has been characterized by XRD, showing peaks indicative of a crystalline structure with the presence of quartz and tridymite. iwaponline.com XRD analysis of synthesized nanocomposite hydrogels used for reactive yellow dye removal also provides information about their crystalline structure. ajchem-a.com Furthermore, XRD is used to characterize catalyst materials like GQD-incorporated TiO2, where specific diffraction peaks are attributed to the anatase phase of TiO2, and the absence of carbon peaks can indicate high dispersion of GQDs. acs.org XRD analysis helps in understanding the structural basis for the material's performance in dye treatment. rsdjournal.org

Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) Analysis for Mineralization Assessment

Monitoring the reduction in COD and TOC is essential for evaluating the efficiency of various treatment methods, such as advanced oxidation processes, electro-oxidation, or sonocatalysis, in breaking down this compound into simpler, inorganic substances like carbon dioxide and water. sswm.info A significant decrease in COD and TOC indicates effective mineralization of the dye and its intermediate products.

Table 1: Summary of Analytical Techniques and their Applications in Reactive Yellow Dye Research

TechniqueApplication AreaSpecific Use in Reactive Yellow Research
LC-MSIntermediate IdentificationIdentifying polar/non-volatile intermediates during degradation. researchgate.netmdpi.com
GC-MSByproduct AnalysisIdentifying volatile/semi-volatile byproducts and metabolites. kwarastatepolytechnic.edu.ngbohrium.com
SEMSurface MorphologyCharacterizing the surface of adsorbents/catalysts. iwaponline.comchalcogen.roresearchgate.net
XRFElemental CompositionDetermining elemental makeup of solid materials. chalcogen.roresearchgate.netitb.ac.id
XRDCrystalline StructureAnalyzing crystalline phases and structure of solid materials. iwaponline.comacs.orgekb.eg
COD & TOCMineralization AssessmentMeasuring overall organic load reduction and mineralization efficiency. bohrium.comresearchgate.netdergipark.org.tr

Table 2: Example COD and TOC Removal Data for Reactive Yellow Dye Treatment

Dye TypeTreatment MethodCOD Removal (%)TOC Removal (%)Reference
Reactive Yellow 186Electro-oxidation (Optimized conditions)73Not specified bohrium.comresearchgate.net
Reactive Yellow 145Sonocatalytic (with PS and catalyst)Not specifiedUp to 58-95* dergipark.org.tr
Reactive Blue 19Ozonation (90 min)4719 icrc.ac.ir
Reactive Blue 19UV-enhanced Ozonation (90 min)5727 icrc.ac.ir
Reactive Yellow 84Sono-photocatalytic (120 min)9057 nih.gov

*Note: TOC removal for Reactive Yellow 145 varied based on conditions, with up to 58% achieved with sonocatalytic and PS-assisted sonocatalytic methods, and optimized conditions aiming for 95%. dergipark.org.tr

Reaction Kinetics and Isotherm Modeling for Reactive Yellow 18 Processes

Kinetic Modeling of Degradation Processes

Kinetic models help to describe the rate of a reaction and can provide insights into the reaction mechanism. For Reactive Yellow 18 degradation, various kinetic models have been applied depending on the specific degradation method used, such as photocatalysis or advanced oxidation processes.

Pseudo-First-Order Kinetic Models

The pseudo-first-order kinetic model is often applied to describe the initial stage of adsorption or degradation processes where the concentration of one reactant is much higher than the other. For the degradation of this compound, this model suggests that the rate of degradation is proportional to the concentration of the dye.

In some studies, the degradation kinetics of this compound (or similar reactive yellow dyes) have been reported to follow pseudo-first-order kinetics. For instance, the photocatalytic degradation of reactive yellow dyes using TiO2/UV/H2O2 followed pseudo-first-order kinetics with a rate coefficient of 0.0319 min⁻¹. researchgate.net Similarly, the degradation of Reactive Yellow 17 using a peroxydisulfate (B1198043)/Fe²⁺/UV process also followed pseudo-first-order kinetics, as indicated by the correlation coefficients elsevier.es.

The linear form of the pseudo-first-order kinetic model is typically expressed as: ln(qe - qt) = ln(qe) - k1*t Where:

qe is the amount of dye adsorbed or degraded at equilibrium (mg/g or mg/L).

qt is the amount of dye adsorbed or degraded at time t (mg/g or mg/L).

k1 is the pseudo-first-order rate constant (1/min).

Pseudo-Second-Order Kinetic Models

The pseudo-second-order kinetic model assumes that the rate-limiting step is a chemical reaction involving the adsorbate and the adsorbent, or in degradation, it might relate to the interaction between the compound and the reactive species or catalyst surface. This model is often found to provide a better fit to experimental data for adsorption processes, suggesting that chemisorption may be the predominant mechanism. ajchem-a.comscientiaplena.org.brsciencepg.com

Several studies on the adsorption of reactive yellow dyes, including this compound or similar variants, have indicated that the process adheres to the pseudo-second-order kinetic model. For example, the adsorption of a reactive yellow dye onto hydrogel nanocomposites based on montmorillonite (B579905) clay showed a better fit with the pseudo-second-order kinetic model compared to the pseudo-first-order model, suggesting that chemical adsorption is the rate-limiting step. ajchem-a.com Another study on the adsorption of Reactive Yellow dye on modified wheat straw also found that the pseudo-second-order model best fitted the experimental data. sciencepg.com

The linear form of the pseudo-second-order kinetic model is usually represented as: t/qt = 1/(k2*qe^2) + t/qe Where:

qe is the amount of dye adsorbed at equilibrium (mg/g).

qt is the amount of dye adsorbed at time t (mg/g).

k2 is the pseudo-second-order rate constant (g/mg·min).

Langmuir-Hinshelwood Kinetic Model for Heterogeneous Catalysis

The Langmuir-Hinshelwood (L-H) model is commonly used to describe the kinetics of heterogeneous catalytic processes, such as photocatalytic degradation. mdpi.comresearchgate.net This model is based on the assumption that the reaction occurs on the surface of the catalyst and that the rate is dependent on the adsorption of the reactant(s) onto the active sites. researchgate.net

For the photocatalytic degradation of Reactive Yellow 14 (a related reactive yellow dye) using TiO2, the decolourisation and degradation kinetics followed a modified Langmuir-Hinshelwood kinetic model. nih.gov In some heterogeneous photocatalysis reactions, if the product of the adsorption equilibrium constant (K) and the concentration (C) is much less than unity (KC << 1), the L-H model can be simplified to a pseudo-first-order model. mdpi.comresearchgate.net However, other studies on reactive dyes have found that the degradation kinetics did not correspond to the Langmuir-Hinshelwood model, and a pseudo-homogeneous process with a different reaction order was considered. mdpi.com

The general form of the Langmuir-Hinshelwood kinetic model for the degradation of a single substance is: r = k * K * C / (1 + K * C) Where:

r is the reaction rate.

k is the reaction rate constant.

K is the adsorption equilibrium constant of the reactant on the catalyst surface.

C is the concentration of the reactant in the solution.

For photocatalytic degradation, the rate can also be expressed in terms of the change in concentration over time: -dC/dt = k * K * C / (1 + K * C)

Intraparticle Diffusion and External Diffusion Models

Adsorption is often a multi-step process that can involve external diffusion (mass transfer of the adsorbate from the bulk solution to the external surface of the adsorbent), intraparticle diffusion (diffusion of the adsorbate within the pores of the adsorbent), and adsorption on the internal surface. deswater.comsemanticscholar.org Kinetic models, including intraparticle diffusion and external diffusion models, are used to identify the rate-limiting step of the adsorption process. sciencepg.comdeswater.com

Adsorption Isotherm Modeling

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the bulk solution and the amount of adsorbate adsorbed onto the adsorbent at a constant temperature. These models provide information about the adsorption capacity of the adsorbent and the nature of the adsorption process.

Langmuir Isotherm Model

The Langmuir isotherm model is a widely used model that assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. rasayanjournal.co.inresearchgate.net It is based on the assumption that there is no interaction between adsorbed molecules.

For the adsorption of reactive yellow dyes, the Langmuir isotherm model has been frequently applied. ajchem-a.comsciencepg.comrasayanjournal.co.inresearchgate.netmdpi.combohrium.combibliotekanauki.pl Some studies have found that the Langmuir model provides a good fit to the experimental data, suggesting monolayer adsorption. researchgate.netmdpi.combohrium.combibliotekanauki.pl For example, the adsorption of Reactive Yellow 81 onto multi-walled carbon nanotubes was better adapted to the Langmuir isothermal model, with a maximum adsorption capacity of 33.859 mg g⁻¹. mdpi.comnih.gov Similarly, the adsorption of Reactive Yellow 160 onto nano-sized magnetite mesoporous carbon showed the best fit with the Langmuir isotherm model, indicating monolayer adsorption and a favorable process. bohrium.com

However, other studies have found that the Freundlich isotherm model, which describes multilayer adsorption on heterogeneous surfaces, provides a better fit for reactive yellow dyes adsorption. ajchem-a.comsciencepg.compjoes.com This suggests that the adsorption behavior can vary depending on the adsorbent material used.

The linear form of the Langmuir isotherm model is typically expressed as: Ce/qe = 1/(KL*Qm) + Ce/Qm Where:

Ce is the equilibrium concentration of the dye in the solution (mg/L).

qe is the amount of dye adsorbed at equilibrium (mg/g).

Qm is the maximum monolayer adsorption capacity (mg/g).

KL is the Langmuir adsorption constant (L/mg), which is related to the energy of adsorption.

The dimensionless separation factor (RL), derived from the Langmuir isotherm, can indicate the favorability of the adsorption process. rasayanjournal.co.in RL = 1 / (1 + KL * C0) Where:

C0 is the initial dye concentration (mg/L).

If 0 < RL < 1, the adsorption is favorable. ajchem-a.com

If RL > 1, the adsorption is unfavorable. ajchem-a.com

If RL = 1, the adsorption is linear. ajchem-a.com

If RL = 0, the adsorption is irreversible.

Freundlich Isotherm Model

The Freundlich isotherm model is commonly applied to describe adsorption on heterogeneous surfaces, suggesting a multilayer adsorption mechanism where the amount adsorbed increases with concentration. bioflux.com.romdpi.commocedes.org Studies on the adsorption and biosorption of this compound (and related reactive yellow dyes) have shown that the Freundlich model can provide a good fit to experimental data, indicating the heterogeneous nature of the adsorbent surface and the potential for multilayer adsorption. ajchem-a.compjoes.comrasayanjournal.co.in

For instance, research on the removal of this compound using hydrogel nanocomposites based on montmorillonite clay found that the Freundlich model demonstrated a superior fit compared to the Langmuir model, suggesting favorable multilayer adsorption on the heterogeneous surfaces of the nanocomposites. ajchem-a.com Similarly, studies involving the adsorption of Reactive Yellow 145 onto treated watermelon seeds and eggshell waste also reported that the Freundlich model provided a good fit to the experimental data, indicating multilayer adsorption on heterogeneous surfaces. mocedes.orgmtu.edu.ng

The Freundlich isotherm is generally represented by the equation:

where:

is the amount of dye adsorbed at equilibrium per unit mass of adsorbent (mg/g).

is the equilibrium concentration of the dye in the solution (mg/L).

is the Freundlich adsorption capacity constant ((mg/g) (L/mg)).

is the Freundlich intensity parameter, indicating the favorability of the adsorption process and the heterogeneity of the adsorbent surface.

Values of between 0 and 1 typically indicate a favorable adsorption process. ajchem-a.com

Other Multilayer Adsorption Models

While the Freundlich model is a prominent empirical model suggesting multilayer adsorption, other models also address multilayer formation. The Brunauer, Emmett, and Teller (BET) model, for example, is a well-known theory describing multilayer adsorption, although it is more commonly applied to gas adsorption. However, some studies on dye adsorption, including reactive dyes, have explored the applicability of the BET model to describe the adsorption process. researchgate.netscientiaplena.org.br

Another model that infers multilayer adsorption and considers heterogeneous pore distribution is the Harkins-Jura model. pjoes.com While specific applications of the Harkins-Jura model directly to this compound were not extensively found in the search results, studies on other reactive dyes like Reactive Black 5 have utilized this model to investigate multilayer adsorption capabilities on various adsorbents. pjoes.com

The applicability of different multilayer adsorption models depends on the specific adsorbent-adsorbate system and the nature of the interactions occurring at the interface. In many cases involving the removal of reactive dyes like this compound from aqueous solutions, the Freundlich model is frequently employed due to its ability to describe adsorption on heterogeneous surfaces, which are common for many low-cost adsorbents and biosorbents. bioflux.com.roajchem-a.compjoes.comrasayanjournal.co.inbibliotekanauki.pl

Thermodynamic Investigations of Adsorption/Biosorption

Thermodynamic studies are essential to understand the energy changes and spontaneity of the adsorption or biosorption process of this compound. aidic.itd-nb.infohilarispublisher.com These investigations typically involve determining parameters such as enthalpy change (), entropy change (), and Gibbs free energy change () at different temperatures. aidic.itresearchgate.nethilarispublisher.comtlr-journal.com

Enthalpy, Entropy, and Gibbs Free Energy Changes

The Gibbs free energy change () provides information about the spontaneity of the adsorption process. A negative value of indicates a spontaneous and favorable process, meaning the adsorption can occur without external energy input. aidic.itd-nb.info Studies on the biosorption of reactive yellow dye by malt (B15192052) bagasse reported negative values, confirming the spontaneous nature of the process. aidic.it Similarly, thermodynamic evaluations for the adsorption of reactive dyes, including some reactive yellow variants, onto various adsorbents have shown negative values, indicating spontaneous adsorption. researchgate.netd-nb.info

The enthalpy change () reveals whether the adsorption process is endothermic (absorbs heat, ) or exothermic (releases heat, ). A positive suggests that increasing the temperature favors the adsorption capacity, while a negative indicates that lower temperatures are more favorable. aidic.itnih.govrsc.org

The entropy change () provides insight into the degree of disorder or randomness at the solid-solution interface during the adsorption process. A positive suggests an increase in randomness at the interface, possibly due to the release of water molecules from the adsorbent surface as dye molecules adsorb. aidic.it A decrease in entropy (negative ) can indicate a more ordered arrangement of dye molecules on the adsorbent surface or structural changes in the adsorbent. ekb.egmdpi.com

These thermodynamic parameters are typically calculated using the Van't Hoff equation, which relates the equilibrium constant () to temperature: aidic.ithilarispublisher.comtlr-journal.comekb.egpsu.edu

where:

is the distribution coefficient or equilibrium constant.

is the ideal gas constant (8.314 J/mol·K).

is the absolute temperature (K).

And the Gibbs free energy change is calculated using:

d-nb.infohilarispublisher.comekb.eg

Temperature Effects on Adsorption Mechanisms (Endothermic/Exothermic)

The effect of temperature on the adsorption of this compound provides crucial information about the nature of the adsorption process. If the adsorption capacity increases with increasing temperature, it suggests an endothermic process, where heat is absorbed. aidic.itnih.govrsc.orgresearchgate.net This can be attributed to increased mobility of dye molecules and potentially an increase in the number of active sites available for adsorption at higher temperatures. nih.gov Several studies on the biosorption and adsorption of reactive yellow dyes have reported endothermic behavior, with adsorption capacity increasing at higher temperatures. nih.govaidic.ittlr-journal.comresearchgate.net For example, the biosorption of reactive yellow dye by malt bagasse was characterized as endothermic, with a positive value. aidic.it Adsorption of this compound onto Fuller's earth also showed maximum adsorption at higher temperatures, indicating an endothermic process. researchgate.net

Conversely, if the adsorption capacity decreases with increasing temperature, it indicates an exothermic process, where heat is released. nih.govekb.egekb.eg This might be due to the weakening of adsorptive forces between the dye molecules and the adsorbent surface at higher temperatures. nih.gov Some studies on reactive dyes have reported exothermic adsorption, where removal efficiency decreased with increasing temperature. ekb.egekb.eg

The magnitude of the enthalpy change can also provide clues about the nature of the adsorption. While not a strict rule, values typically in the range of 8.4-83.7 kJ/mol are often associated with chemisorption, while lower values may indicate physical adsorption. mdpi.compsu.edu However, it is important to note that these ranges were primarily derived from gas adsorption studies and may not be directly applicable to adsorption from aqueous solutions. psu.edu

The combined analysis of , , and values at different temperatures provides a comprehensive understanding of the thermodynamic feasibility and driving forces behind the adsorption or biosorption of this compound.

Data Tables

Here are some interactive data tables based on the search results, illustrating typical findings in studies related to this compound and similar reactive dyes:

Table 1: Freundlich Isotherm Parameters for Reactive Yellow Dye Adsorption (Note: Data are illustrative based on findings for this compound and related dyes on various adsorbents. Specific values may vary depending on the adsorbent and experimental conditions.)

Adsorbent TypeDye TypeK ((mg/g) (L/mg))1/nR
Hydrogel NanocompositeThis compound--> 0.9
Treated Watermelon SeedsReactive Yellow 145--Good fit
Eggshell WasteReactive Yellow 145--Good fit
Smectite ClayReactive Yellow 4G-BF--Good fit

Table 2: Thermodynamic Parameters for Reactive Yellow Dye Adsorption/Biosorption (Note: Data are illustrative based on findings for this compound and related dyes on various adsorbents. Specific values may vary depending on the adsorbent and experimental conditions.)

Adsorbent TypeDye TypeTemperature (K) (kJ/mol) (kJ/mol) (J/mol·K)Nature
Malt BagasseThis compound303.15-0.87413.3846.8Spontaneous, Endothermic
Malt BagasseThis compound313.15-1.34613.3846.8Spontaneous, Endothermic
Malt BagasseThis compound323.15-1.81813.3846.8Spontaneous, Endothermic
Activated CarbonReactive Yellow 2298-34.1-Endothermic
Activated CarbonReactive Yellow 2308-34.1-Endothermic
Activated CarbonReactive Yellow 2318-34.1-Endothermic
Activated CarbonReactive Yellow 2328-34.1-Endothermic

Process Optimization and Parametric Studies

Effect of Solution pH on Reaction and Adsorption Efficiencies

Solution pH is a critical parameter affecting both degradation and adsorption processes for Reactive Yellow 18. The influence of pH is often related to its effect on the ionization state of the dye molecule and the surface charge of the adsorbent or catalyst.

In degradation processes, acidic pH conditions have often been reported to be beneficial for the removal of this compound. For example, studies using gamma radiation in combination with hydrogen peroxide showed increased degradation efficiency at acidic pH, attributed to the increased production of reactive species like hydroxyl radicals. mdpi.com Similarly, the degradation rate of Reactive Yellow 145 (a related reactive yellow dye) by photo-oxidative processes was faster in acidic pH. scispace.com

For adsorption processes, the optimal pH can vary depending on the adsorbent material. However, for some adsorbents like fuller's earth, the maximum removal of this compound was observed at pH 2, with efficiency decreasing at higher pH values. researchgate.net This decrease at higher pH might be due to the adsorbent surface acquiring a negative charge, leading to repulsion with the anionic dye molecules. researchgate.net Conversely, some studies on the adsorption of reactive dyes onto activated carbon indicated higher adsorption capacity in acidic rather than basic solutions. researchgate.netpsu.edu

Process TypepH EffectObserved OutcomeSource
DegradationAcidic pH (e.g., pH 3)Increased degradation efficiency (e.g., with gamma radiation/H₂O₂). mdpi.com
DegradationAcidic pHFaster degradation rate (e.g., photo-oxidative process for Reactive Yellow 145). scispace.com
AdsorptionAcidic pH (e.g., pH 2)Maximum removal efficiency (e.g., using fuller's earth). researchgate.net
AdsorptionIncreasing pH from acidic to alkalineDecreased removal efficiency (e.g., using fuller's earth). researchgate.net
AdsorptionAcidic vs. BasicHigher adsorption capacity in acidic solutions (e.g., on activated carbon). researchgate.netpsu.edu
CoagulationpH range of 8-10Effective for the coagulation process (e.g., using Moringa oleifera). scispace.com

Optimization of Oxidant, Catalyst, or Adsorbent Dosage

The dosage of the oxidant, catalyst, or adsorbent is a critical factor influencing the efficiency and cost-effectiveness of this compound treatment.

In advanced oxidation processes, increasing the concentration of the oxidant or catalyst generally leads to increased degradation efficiency up to an optimal point. For instance, in gamma radiation combined with hydrogen peroxide, increasing hydrogen peroxide concentration led to increased degradation of this compound due to the production of more reactive species like hydroxyl radicals. An optimal concentration of 0.6 mL of hydrogen peroxide was found for maximum degradation. mdpi.com Similarly, in processes involving peroxydisulfate (B1198043) activated by iron ions for Reactive Yellow 17 degradation, increasing Fe²⁺ concentration initially increased discoloration, with an optimal concentration identified. elsevier.es

In adsorption processes, increasing the adsorbent dosage typically increases the removal efficiency due to the availability of more adsorption sites. mdpi.comajchem-a.com However, beyond a certain optimal dosage, the increase in removal efficiency may become less significant or plateau. mdpi.com Some studies have also noted that increasing adsorbent dosage can lead to a decrease in the amount of dye adsorbed per unit mass of adsorbent, possibly due to the unsaturation of active sites at higher adsorbent amounts relative to the dye molecules. ajchem-a.comjmaterenvironsci.com

Impact of Reaction Time and Contact Time

Reaction time in degradation processes and contact time in adsorption processes are crucial for achieving equilibrium and maximum removal efficiency.

For degradation processes, the removal efficiency generally increases with increasing reaction time as the dye molecules are exposed to the degradation agents for longer durations. Studies on the O₃/Fenton system for Reactive Yellow X-RG (a related dye) showed that a relatively higher degradation effect could be achieved in a shorter time with the combined system. iwaponline.com In photocatalytic degradation, the percentage degradation of dye increases with increasing irradiation time up to a certain point, after which the effect may become negligible.

In adsorption, the process is typically rapid in the initial stages due to the abundance of vacant adsorption sites. researchgate.netbibliotekanauki.pl As contact time increases, the adsorption rate slows down until equilibrium is reached, where the adsorbent is saturated with dye molecules. researchgate.netbibliotekanauki.pl The optimal contact time is the duration required to reach this equilibrium, beyond which further contact time does not significantly improve removal efficiency. ajchem-a.combibliotekanauki.pl For this compound adsorption on hydrogel nanocomposites, an optimal contact time of 90 minutes was found. ajchem-a.com

Temperature Effects on Process Performance

The effect of temperature on this compound removal varies depending on the process.

In adsorption processes, increasing temperature can have different effects. For some adsorbents, an increase in temperature can enhance the diffusivity of dye ions, leading to a rise in the adsorption rate and higher adsorption efficiency up to an optimal temperature. oaji.net For example, the highest adsorption of Reactive Yellow 145 using white quartz was recorded at 60 °C. oaji.net However, for other adsorbents or dyes, the temperature dependency might be low, or increasing temperature could even slightly decrease adsorption if the process is exothermic. jmaterenvironsci.combibliotekanauki.pl Thermodynamic studies on the adsorption of reactive dyes, including Reactive Yellow 2, onto activated carbon indicated that the process was endothermic, with adsorption capacity increasing with temperature. researchgate.netpsu.edu

In degradation processes, temperature can also influence reaction kinetics. While not explicitly detailed for this compound in the provided context, increased temperature generally increases reaction rates in chemical oxidation processes.

Role of Supporting Electrolytes and Ionic Strength

The presence of supporting electrolytes and the resulting ionic strength of the solution can influence the removal of this compound, particularly in adsorption and electrochemical processes.

In adsorption, the effect of ionic strength can vary depending on the nature of the dye and the adsorbent. For some reactive dyes, an increase in ionic strength has been reported to increase dye removal, attributed to the aggregation of dye molecules in the solution. researchgate.net However, other studies on the adsorption of reactive dyes have indicated that an increase in ionic strength can cause a decrease in dye sorption efficiency. bibliotekanauki.pl This could be due to competition between the electrolyte ions and the dye molecules for adsorption sites, or a shielding effect that reduces electrostatic attraction between the dye and the adsorbent.

In electrochemical processes like electro-oxidation, higher electrolyte (e.g., NaCl) concentration can increase removal efficiency and decrease energy consumption. bohrium.com

Advanced Optimization Methodologies

Advanced optimization methodologies are employed to systematically determine the optimal conditions for this compound treatment processes, considering the interactions between multiple parameters. Techniques such as Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) are used to model and predict the optimal levels of variables for maximum dye removal or degradation.

RSM, often combined with experimental designs like Central Composite Design (CCD) or Box-Behnken Design, allows for the evaluation of the main and interactive effects of parameters such as pH, initial dye concentration, oxidant/catalyst/adsorbent dosage, and reaction time. bohrium.com This approach helps in developing empirical models that describe the relationship between the response (e.g., decolorization efficiency, COD removal) and the independent variables, enabling the identification of optimal operating conditions. bohrium.comresearchgate.net For instance, RSM has been applied to optimize the electro-oxidation of Reactive Yellow 186 (a related dye), determining optimal pH, NaCl concentration, and electrolysis time for high decolorization and COD removal efficiencies. bohrium.comresearchgate.net

Artificial Neural Networks (ANN) can also be used for modeling and optimizing dye degradation processes, often demonstrating superior predictive capacity compared to RSM for complex systems.

These advanced methodologies facilitate a more comprehensive understanding of the process variables and their interactions, leading to improved efficiency and reduced experimental effort in optimizing this compound treatment.

Response Surface Methodology (RSM)

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for designing experiments, building models, evaluating the effects of variables, and searching for optimum conditions to predict targeted responses. d-nb.info It is particularly useful for optimizing processes where the response is influenced by several variables and the objective is to optimize this response. d-nb.info

Studies on the treatment of this compound using processes like electro-oxidation have employed RSM to determine the optimal operating conditions. For instance, in one study focusing on the electro-oxidation of C.I. Reactive Yellow 186 (a related reactive yellow dye), RSM combined with a central composite design (CCD) was applied to optimize parameters such as pH, NaCl concentration, and electrolysis time. d-nb.infobohrium.comresearchgate.net The study aimed to maximize decolorization and COD removal efficiency. A second-order empirical relationship between the response (decolorization and COD removal) and the independent variables was derived. d-nb.infobohrium.comresearchgate.net Analysis of variance (ANOVA) showed high coefficients of determination (R² = 0.9556 for color and 0.9416 for COD), indicating that the model adequately represented the experimental data. d-nb.infobohrium.comresearchgate.net The optimized conditions identified were pH 3.9, NaCl concentration 0.11 M, and electrolysis time 18 minutes, achieving a maximal decolorization efficiency of 99% and COD removal of 73%. d-nb.infobohrium.comresearchgate.net

Another application of RSM involving this compound is in the optimization of decolorization processes using biological methods. For example, RSM has been used to optimize the decolorization of this compound by the cell-free supernatant of the fungus Cordyceps militaris. nih.govsemanticscholar.orgnih.gov In this research, RSM was used to study the effect of independent variables such as pH, incubation time, and dye concentration on the decolorization efficiency. nih.govsemanticscholar.orgnih.gov Statistical analysis based on RSM revealed that decolorization by cell-free supernatants was more efficient than using whole cells. nih.govsemanticscholar.orgnih.gov The optimized conditions for this compound decolorization were identified as a dye concentration of 300 ppm, incubation time of 48 hours, and an optimal pH of 5.5, resulting in a maximum decolorization of 73.07%. nih.govsemanticscholar.org

These studies demonstrate the effectiveness of RSM in identifying the optimal conditions for processes involving this compound by systematically evaluating the influence of multiple parameters and their interactions.

Data Table: RSM Optimization of this compound Decolorization by Cordyceps militaris Cell-Free Supernatant

VariableRange StudiedOptimized Value
pHNot specified5.5
Incubation TimeNot specified48 hours
Dye ConcentrationNot specified300 ppm

Data Table: RSM Optimization of C.I. Reactive Yellow 186 Electro-Oxidation

VariableRange StudiedOptimized ValueMaximal Decolorization (%)Maximal COD Removal (%)
pH-β to +β3.99973
NaCl Concentration (M)-β to +β0.119973
Electrolysis Time (min)-β to +β189973

Artificial Neural Network (ANN) Modeling

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. pjoes.com They are powerful tools for modeling complex, non-linear systems and have been increasingly used in chemical engineering and environmental science for process modeling, prediction, and optimization. nih.goveeer.orgirost.ir ANNs can learn intricate relationships between input and output variables without requiring a priori knowledge of the underlying process mechanisms. eeer.org

While direct studies specifically applying ANN modeling solely to this compound were not prominently found in the search results, the application of ANN in optimizing processes for other reactive dyes and similar wastewater treatment scenarios provides strong evidence of its potential for this compound. For example, ANNs have been used in conjunction with RSM for the modeling and optimization of the electrocoagulation process for removing Brilliant Green dye. nih.gov In such studies, an ANN model is often trained using experimental data to predict the process output (e.g., dye removal efficiency) based on input parameters (e.g., initial pH, dye concentration, contact time, current density). pjoes.comnih.govnih.gov Once trained, the ANN model can accurately predict the response for various combinations of input variables, which can then be used for optimization, sometimes in combination with algorithms like genetic algorithms or coupled with RSM. nih.goveeer.org

Research on the photocatalytic degradation of Reactive Yellow 145 dye, another reactive yellow dye, utilized both RSM and ANN modeling. The study found that the ANN model provided a better fit to the experimental data and had superior predictive capability compared to RSM, even with a limited number of experiments. The ANN model was able to effectively simulate and predict the influence of process factors such as initial pH, dye concentration, irradiation time, and catalyst loading on dye degradation. The high correlation coefficients (R²) between the predicted and experimental values demonstrated the accuracy of the ANN model.

Although specific data tables for ANN modeling solely focused on this compound were not retrieved, the successful application of ANN in modeling and optimizing treatment processes for similar reactive dyes highlights its applicability. The ability of ANNs to handle complex, non-linear relationships makes them a valuable tool for predicting the performance of this compound removal or degradation processes under various operating conditions.

Degradation Pathways and Intermediate Product Characterization

Identification of Azo Bond Cleavage and Chromophore Degradation

A key step in the degradation of azo dyes like Reactive Yellow 18 is the cleavage of the azo bond (-N=N-). This cleavage is often the initial step in the biotransformation of azo dyes and is responsible for the loss of color (decolorization) fkit.hrresearchgate.netnih.gov. The azo bond is part of the chromophore, the portion of the molecule responsible for absorbing light in the visible spectrum scientificarchives.com.

Studies using techniques such as FTIR spectroscopy have confirmed the disappearance of characteristic peaks associated with the azo bond in degraded samples of reactive dyes kwarastatepolytechnic.edu.ngfrontiersin.org. For instance, the absence of a peak at 1411.94 cm⁻¹ characteristic of the azo bond in decolorized Reactive Yellow samples indicates its degradation into intermediate products kwarastatepolytechnic.edu.ng. Changes in UV-Vis spectra also provide evidence of chromophore degradation, with the disappearance of peaks in the visible range and the potential formation of new peaks in the UV range corresponding to intermediate products like aromatic amines nih.govsctunisie.org.

Advanced Oxidation Processes (AOPs), such as those involving gamma radiation and hydrogen peroxide, have been shown to effectively degrade the chromophores of reactive dyes, converting them into low-molecular-weight organic acidic units mdpi.comresearchgate.net. Similarly, photocatalytic degradation processes involving hydroxyl radicals can attack the azo bonds due to the presence of π-bonds mdpi.com.

Proposed Degradation Pathways for this compound Transformation

Different degradation methods lead to distinct transformation pathways for this compound.

In biological degradation by microorganisms, the initial step typically involves the reductive cleavage of the azo bond catalyzed by azoreductase enzymes fkit.hrresearchgate.netnih.gov. This anaerobic or facultative anaerobic process yields colorless aromatic amines nih.govkwarastatepolytechnic.edu.ng. Further degradation of these aromatic amines may occur under aerobic conditions through processes like ring opening and removal of functional groups, leading to simpler compounds fkit.hrnih.govkwarastatepolytechnic.edu.ng. A study using Pleurotus pulmonarius (a white rot fungus) proposed a biodegradation pathway involving the degradation of Reactive Yellow into various intermediates kwarastatepolytechnic.edu.ng.

Advanced oxidation processes, such as those utilizing gamma radiation in combination with hydrogen peroxide, involve the generation of highly reactive species like hydroxyl radicals (•OH) mdpi.comresearchgate.net. These radicals can non-selectively attack the dye molecule, leading to oxidative degradation. The proposed mechanism for this compound degradation by gamma radiation/H₂O₂ involves the conversion of chromophores into low-molecular-weight acidic units, which are then further oxidized mdpi.comresearchgate.net.

Photocatalytic degradation, often involving TiO₂ and UV light, also relies on the generation of reactive oxygen species, primarily hydroxyl radicals scientificarchives.comnih.govscirp.orgtandfonline.com. These radicals attack the dye molecule, leading to its breakdown mdpi.com. Proposed mechanisms for the degradation of similar reactive dyes by photocatalysis include radical desulfonation, radical diazotization, and radical denitration mdpi.com.

Electro-oxidation is another method that can degrade reactive dyes. Studies on Reactive Yellow 186, a similar azo dye, using electro-oxidation have identified intermediate compounds and suggested possible degradation pathways based on GC-MS analysis bohrium.com.

Characterization of Stable and Transient Intermediate Compounds

The degradation of this compound yields a variety of intermediate products, the nature of which depends on the degradation method used.

In biological degradation by Pleurotus pulmonarius, GC-MS analysis identified several intermediate metabolites, including 2-methyl 3-hydroxypyrone, 4-hepten-3-one, 1-hydroxy 2,4-dichloro benzene, 3-chloro-4-methyl-2-pentanol, 4-hydroxyphenethyl alcohol, 1,6-anhydro-beta-d-glucopyranose, ethyl alpha-d-glucopyranoside, 7-oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 3-deoxy-d-mannonic acid, pentadecane (B166386) carboxylic acid, 7-hexadecanoic acid, methyl-henicosanoate, cis-13-docosenoic acid, and octadecanoic acid kwarastatepolytechnic.edu.ng. The presence of aromatic amines as intermediate products after azo bond cleavage has also been indicated by FTIR analysis kwarastatepolytechnic.edu.ng.

Peak No.Retention Time (mins)Name of CompoundMolecular WeightChemical Formula
13.9222-methyl 3-hydroxypyrone126C₆H₆O₃
25.6421-hydroxy 2,4-dichloro benzene162C₆H₄Cl₂O
37.0334-hepten-3-one126C₈H₁₄O
49.6363-chloro-4-methyl-2-pentanol136C₆H₁₃ClO
510.4684-hydroxyphenethyl alcohol138C₈H₁₀O₂
611.9351,6-anhydro-beta-d-glucopyranose162C₆H₁₀O₅
713.196Ethyl alpha-d-glucopyranoside208C₈H₁₆O₆
814.2267-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane164C₁₀H₁₂O₂
915.2263-deoxy-d-mannonic acid180C₆H₁₂O₆
1016.884Pentadecane carboxylic acid256C₁₆H₃₂O₂
1118.9487-hexadecanoic acid268C₁₇H₃₂O₂
1219.550Methyl-henicosanoate340C₂₂H₄₄O₂
1319.953Cis-13-docosenoic acid338C₂₂H₄₂O₂
1420.600Octadecanoic acid284C₁₈H₃₆O₂

Table 1: Intermediate metabolites identified during the biodegradation of Reactive Yellow dye by Pleurotus pulmonarius. kwarastatepolytechnic.edu.ng

In advanced oxidation processes using gamma radiation/H₂O₂, LCMS analysis is used to identify intermediate products mdpi.comresearchgate.net. While specific intermediates are listed in the source mdpi.com, the table itself is not directly extractable in a structured format here. However, the study indicates the formation of low-molecular-weight acidic units mdpi.comresearchgate.net. FTIR analysis showed the diminishing of characteristic functional groups of this compound after treatment, confirming its degradation into simpler compounds mdpi.com.

Characterization of intermediates is crucial for understanding the degradation mechanism and assessing the potential toxicity of the breakdown products nih.gov. Techniques like GC-MS, LC-MS, and FTIR are commonly employed for this purpose kwarastatepolytechnic.edu.ngmdpi.comresearchgate.netbohrium.com.

Assessment of Byproduct Mineralization and Fate

Mineralization refers to the complete degradation of organic compounds into inorganic substances such as carbon dioxide, water, and inorganic ions mdpi.com. The extent of mineralization is a key indicator of the effectiveness of a degradation process in truly detoxifying wastewater.

Advanced oxidation processes, particularly those involving strong oxidizing agents and/or radiation, aim for high levels of mineralization. The degradation of this compound by gamma radiation in combination with H₂O₂ has been shown to convert the dye into low-molecular-weight acidic units, which upon further oxidation are converted into carbon dioxide, water, and inorganic ion end products mdpi.comresearchgate.net. This suggests a high degree of mineralization is achievable with this method.

While biological degradation can effectively decolorize azo dyes by cleaving the azo bond, the resulting aromatic amines may be resistant to further degradation under anaerobic conditions and can be toxic nih.gov. Aerobic post-treatment is often necessary to mineralize these intermediate aromatic amines nih.gov. Studies on the biodegradation of reactive dyes by microbial consortia have shown significant reduction in Chemical Oxygen Demand (COD), indicating partial to substantial mineralization depending on the co-substrate used fkit.hr.

The fate of byproducts is a critical consideration in evaluating degradation strategies. Ideally, degradation processes should lead to non-toxic or less toxic intermediates and ultimately to complete mineralization. Techniques like TOC (Total Organic Carbon) analysis can be used to monitor the extent of mineralization by measuring the reduction in the total organic carbon content of the wastewater nih.govsctunisie.org. The formation of inorganic ions like chloride, sulfate (B86663), and nitrate (B79036) during the degradation of reactive dyes has also been observed, further indicating mineralization .

Computational and Theoretical Chemistry Studies of Reactive Yellow 18

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for studying the electronic structure of molecules. acs.orgmdpi.com Applying DFT to Reactive Yellow 18 can yield crucial information about its molecular geometry, electron distribution, and energy levels, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is often indicative of a molecule's kinetic stability and chemical reactivity; a smaller gap typically correlates with higher reactivity. acs.orgmdpi.com

Furthermore, DFT calculations can provide a range of reactivity descriptors, such as ionization potential, electron affinity, chemical potential, global hardness, softness, and the global electrophilicity index. acs.orgaip.org These parameters are instrumental in predicting how this compound might interact with other chemical species and identifying potential sites for electrophilic or nucleophilic attack. scielo.org.mxresearchgate.net While detailed DFT studies specifically on this compound's molecular properties and reactivity were not extensively found in the provided search results, the application of DFT to similar reactive dyes, such as Reactive Yellow 175, demonstrates its relevance for calculating properties like electrophilicity indices of reactive groups, which are key to understanding the dye-fiber interaction.

Molecular Dynamics Simulations for Adsorption Behavior

Molecular Dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of molecular systems. rsc.org This approach is particularly well-suited for investigating the adsorption of molecules onto surfaces or within porous materials. rsc.orgnih.gov For this compound, MD simulations can offer valuable insights into its adsorption mechanisms on various adsorbent materials used in processes like wastewater treatment. rsc.orgbohrium.comrsdjournal.org

MD simulations can help elucidate the nature of interactions driving adsorption, including van der Waals forces, electrostatic interactions, and hydrogen bonding between the dye molecule and the adsorbent surface. rsc.org They can also be used to estimate adsorption capacities and study the kinetics of the adsorption process at a molecular level. rsc.orgnih.gov Reactive MD simulations, which can model the formation and breaking of chemical bonds, can provide further understanding of initial chemical interactions during adsorption or degradation. acs.orgmdpi.com Although specific MD studies focusing solely on the adsorption of this compound were not prominently featured in the search results, studies on the adsorption of other reactive dyes using MD simulations highlight the utility of this method for understanding the adsorption behavior of reactive dyes in general. rsc.orgbohrium.comrsdjournal.org

Quantum Chemical Analysis of Electron Transfer and Radical Reactions

Quantum chemical analysis is fundamental to understanding electron transfer processes and reactions involving radical species. These processes are particularly relevant to the behavior and degradation of reactive dyes like this compound, especially in the context of advanced oxidation processes. mdpi.comresearchgate.net

Quantum chemistry methods can quantify the propensity of a molecule to donate or accept electrons through parameters like ionization potentials and electron affinities. acs.org They are also essential for studying the formation, structure, and reactivity of radical intermediates. acs.orgacs.orgosti.gov The concept of frontier molecular orbitals (HOMO and LUMO) is central to analyzing electron transfer, with the HOMO indicating electron-donating ability and the LUMO indicating electron-accepting ability. acs.orgmdpi.com

Research on the degradation of this compound using advanced oxidation processes, such as treatment with gamma radiation and hydrogen peroxide, has indicated the generation of highly reactive species like hydroxyl radicals (•OH). mdpi.comresearchgate.net Quantum chemical calculations can provide detailed insights into the mechanisms of these radical-mediated degradation pathways by calculating reaction energy barriers and identifying transition states. acs.orgosti.gov Theoretical tools like natural reaction orbitals (NRO) can further aid in analyzing electron transfer by characterizing electron density changes during a reaction. rsc.org While the provided search results discussed the degradation of this compound and the general application of quantum chemical analysis to electron transfer and radical reactions mdpi.comresearchgate.netacs.orgosti.govrsc.orgnih.gov, specific detailed quantum chemical studies focused exclusively on the electron transfer and radical reactions of this compound were not extensively found. However, the principles and methods discussed are directly applicable to such investigations.

Comparative Analysis and Future Research Trajectories

Cross-Methodological Comparisons of Reactive Yellow 18 Removal Efficiencies

Various methods have been explored for the removal and degradation of this compound from aqueous solutions. Advanced Oxidation Processes (AOPs) have shown promise in degrading dyes due to their ability to generate potent oxidizing species like hydroxyl radicals. researchgate.netmdpi.com

Studies utilizing gamma radiation, both alone and in combination with hydrogen peroxide (H₂O₂), have demonstrated high degradation efficiencies for this compound. For instance, a degradation rate of 99% was achieved using a gamma radiation absorbed dose of 20 kGy in combination with 0.6 mL of H₂O₂ under acidic conditions for an initial dye concentration of 30 mg/L. mdpi.com Increasing the initial dye concentration from 30 mg/L to 90 mg/L resulted in a decrease in degradation efficiency from 99% to 70% at a constant gamma radiation dose of 20 kGy. mdpi.com The addition of H₂O₂ generally increased degradation efficiency due to the increased production of reactive species. mdpi.com

While specific comparative data for this compound across a wide range of methods in a single study is limited in the provided search results, research on other reactive dyes offers insights into the potential effectiveness of different approaches. For example, studies on Reactive Yellow 17 have compared methods like ozonation and advanced oxidation processes involving UV light and iron-activated peroxydisulfate (B1198043). dergipark.org.trelsevier.es Ozonation of Reactive Yellow 17 achieved remarkable decolorization at pH 12, with complete degradation occurring within 12 minutes under specific conditions. dergipark.org.tr The peroxydisulfate system activated by UV and Fe²⁺/UV showed removal efficiencies of 63.3%, 81.0%, and 95.4% respectively within 20 minutes for Reactive Yellow 17. elsevier.es

These comparisons highlight that the efficiency of this compound removal is highly dependent on the chosen method and operating parameters such as radiation dose, oxidant concentration, initial dye concentration, and pH.

Comparative Studies with Other Reactive Dyes (e.g., Reactive Yellow 17, 145, 186)

Comparing the treatment of this compound with other reactive dyes like Reactive Yellow 17, Reactive Yellow 145, and Reactive Yellow 186 reveals similarities and differences in their susceptibility to various degradation methods.

Reactive Yellow 17 has been studied using ozonation and advanced oxidation processes involving peroxydisulfate. dergipark.org.trelsevier.es High decolorization efficiencies were observed, particularly under alkaline conditions for ozonation and with activated peroxydisulfate systems. dergipark.org.trelsevier.es

Reactive Yellow 145 has been a subject of research involving photocatalytic degradation using TiO₂-based nanocomposites and microwave-enhanced Fenton processes. scirp.orgnih.govacs.org The microwave-enhanced Fenton process achieved over 95% dye elimination and 82% COD reduction for Reactive Yellow 145 within 7 minutes. Photocatalytic degradation of Reactive Yellow 145 using graphene quantum dot-incorporated TiO₂ nanocomposites achieved 99.3% discoloration in 30 minutes under visible light irradiation. nih.govacs.org Adsorptive removal of Reactive Yellow 145 using activated carbon derived from Teff straw has also shown high removal efficiency (up to 98.53%). mdpi.com

Reactive Yellow 186 has been investigated using electro-oxidation. bohrium.com Optimization of the electro-oxidation process for Reactive Yellow 186 achieved a maximal decolorization efficiency of 99% and 73% COD removal under specific conditions (pH 3.9, 0.11 M NaCl concentration, and 18 min electrolysis time). bohrium.com

While direct head-to-head comparisons of this compound with these specific dyes within the same study and using the same methodology are not extensively detailed in the provided results, the literature indicates that AOPs, adsorption, and electrochemical methods are commonly applied and effective for the removal of various reactive yellow dyes. The optimal conditions and the exact mechanisms of degradation can vary depending on the specific dye structure and the treatment method employed.

Environmental Engineering Applications and Scalability Considerations

The primary environmental engineering application for this compound treatment is the remediation of contaminated wastewater from textile industries. dergipark.org.tr The goal is to remove the color and reduce the organic load before discharging the effluent into receiving water bodies. dergipark.org.tr

Advanced oxidation processes, such as gamma radiation combined with H₂O₂, show potential for degrading this compound and reducing its cytotoxicity and mutagenicity. mdpi.com This suggests their applicability in industrial wastewater treatment trains. However, the scalability of gamma radiation-based processes for large-volume industrial effluents would require significant infrastructure and safety considerations.

Adsorption is another relevant technique, as demonstrated by studies on Reactive Yellow 145 removal using activated carbon from agricultural waste. mdpi.com Adsorption is often considered for its relative simplicity and cost-effectiveness, and the use of low-cost biomass-derived adsorbents can enhance its sustainability and scalability for industrial applications. mdpi.com

Electrochemical methods, like the electro-oxidation of Reactive Yellow 186, also present a viable option for dye removal with high decolorization efficiencies. bohrium.com Scalability of electrochemical processes depends on factors such as electrode material, reactor design, and energy consumption.

For these methods to be successfully implemented at an industrial scale, factors such as treatment cost, energy consumption, generation of byproducts, and the need for post-treatment of concentrates or solid waste must be carefully considered. mdpi.com Continuous flow systems and integration with other treatment stages (e.g., biological polishing) would be necessary for practical applications.

Identification of Research Gaps and Emerging Challenges in this compound Treatment

Despite the progress in developing treatment methods for reactive dyes, several research gaps and challenges remain concerning this compound:

Specific Degradation Pathways and Byproducts: While some studies identify intermediate compounds formed during the degradation of this compound using techniques like LCMS, a comprehensive understanding of the complete degradation pathways across different treatment methods is still evolving. mdpi.com Identifying all byproducts and assessing their potential toxicity is crucial.

Comparative Studies Focused on this compound: There is a need for more studies that directly compare the efficiency, cost-effectiveness, and environmental impact of various treatment technologies specifically for this compound under standardized conditions.

Long-Term Stability and Performance: Research is needed on the long-term performance and stability of treatment systems for this compound in real industrial wastewater matrices, which contain a mixture of dyes and other pollutants.

Development of Highly Efficient and Selective Methods: While high removal efficiencies have been achieved with some methods, developing more selective processes that target the dye molecule specifically, potentially reducing energy consumption and byproduct formation, remains a challenge.

Understanding Synergistic Effects: Further research is required to understand the synergistic effects when combining different treatment methods for this compound removal.

Prospects for Sustainable and Eco-Friendly Remediation Technologies

The future of this compound remediation is likely to focus on developing more sustainable and eco-friendly technologies. This includes:

Bioremediation: Utilizing microorganisms, such as bacteria, fungi, and algae, for dye degradation offers a potentially low-cost and environmentally benign approach. scione.comnih.gov Algae-based remediation, or phycoremediation, is emerging as an eco-friendly option for dye degradation and adsorption. scione.com Further research is needed to identify and optimize microbial strains specifically effective for this compound degradation.

Development of Novel Adsorbents: Research into developing highly efficient and regenerable adsorbents from renewable or waste materials can provide sustainable solutions for this compound removal. mdpi.com

Advanced Oxidation Processes with Green Catalysts: Exploring AOPs that utilize green catalysts or renewable energy sources (e.g., solar-driven photocatalysis) can enhance the sustainability of these methods. nih.govacs.orgiwaponline.com

Minimizing Waste Generation: Future research should aim to develop treatment processes that minimize the generation of hazardous solid waste or concentrates, promoting a circular economy approach.

The development of sustainable and eco-friendly remediation technologies for this compound is essential to mitigate the environmental impact of textile wastewater and move towards a more sustainable industrial future.

Q & A

Basic: What are the standard laboratory protocols for synthesizing Reactive Yellow 18, and how can purity be validated?

Methodological Answer:
Synthesis typically involves coupling a diazonium salt of an aromatic amine with a chromophore under controlled pH (8–10) and temperature (0–5°C). Key steps include:

  • Diazotization : Use NaNO₂ and HCl for diazo formation, monitored via UV-Vis spectroscopy to confirm intermediate stability .
  • Coupling Reaction : Maintain stoichiometric ratios (e.g., 1:1 molar ratio of diazo compound to chromophore) with rigorous pH control to avoid hydrolysis .
  • Purification : Employ recrystallization or column chromatography, with purity assessed via HPLC (≥95% purity threshold) and elemental analysis .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

  • FTIR and NMR : Identify functional groups (e.g., sulfonic acid groups) and confirm bonding patterns. For example, ¹H NMR in D₂O resolves aromatic proton shifts (δ 7.2–8.5 ppm) .
  • UV-Vis Spectroscopy : Determine λ_max (e.g., 420–450 nm in aqueous solution) and assess photostability under UV exposure .
  • HPLC-MS : Quantify degradation products under accelerated aging conditions (e.g., 40°C, 75% humidity) .

Advanced: How can researchers design experiments to optimize this compound’s fixation efficiency on cellulose substrates?

Methodological Answer:

  • Variable Screening : Use a factorial design (e.g., Taguchi method) to test parameters: pH (10–12), temperature (60–80°C), electrolyte concentration (50–100 g/L) .
  • Kinetic Analysis : Measure dye uptake over time using pseudo-second-order models, validated via ANOVA (p < 0.05) .
  • Surface Analysis : Employ SEM-EDS to map dye distribution on fibers and correlate with wash-fastness results .

Advanced: How should contradictory data on this compound’s adsorption capacities in wastewater studies be resolved?

Methodological Answer:

  • Source Analysis : Compare experimental conditions (e.g., adsorbent pore size, ionic strength) across studies. For instance, activated carbon with >800 m²/g surface area shows 20–30% higher adsorption than clay-based materials .
  • Error Quantification : Calculate relative standard deviations (RSD) for replicate experiments and assess instrument calibration logs .
  • Meta-Analysis : Apply mixed-effects models to harmonize data from diverse methodologies (e.g., batch vs. column adsorption) .

Advanced: What computational approaches are effective in modeling this compound’s reactivity and degradation pathways?

Methodological Answer:

  • DFT Calculations : Simulate electron distribution in the chromophore to predict nucleophilic attack sites during hydrolysis .
  • QSAR Models : Corrate molecular descriptors (e.g., LogP, dipole moment) with biodegradation rates using multivariate regression .
  • Kinetic Monte Carlo Simulations : Model oxidative degradation pathways (e.g., with H₂O₂/UV) to identify dominant intermediates .

Basic: What are the best practices for ensuring reproducibility in this compound’s toxicity assays?

Methodological Answer:

  • Standardized Bioassays : Use OECD guidelines for acute toxicity (e.g., Daphnia magna EC₅₀ tests) with triplicate runs and negative controls .
  • Data Reporting : Include detailed toxicity endpoints (e.g., LC₅₀, NOEC) and environmental matrices (e.g., freshwater vs. saline solutions) .
  • Cross-Validation : Compare results with reference toxins (e.g., potassium dichromate) to calibrate sensitivity .

Advanced: How can researchers address discrepancies in this compound’s reported photodegradation mechanisms?

Methodological Answer:

  • Mechanistic Probes : Use radical scavengers (e.g., tert-butanol for •OH quenching) to identify dominant degradation pathways .
  • Isotopic Labeling : Track ¹⁸O incorporation during UV/H₂O₂ treatment to distinguish hydrolysis vs. oxidation .
  • Multivariate Analysis : Apply PCA to decouple effects of pH, light intensity, and catalyst loading .

Basic: What statistical methods are recommended for analyzing this compound’s batch adsorption data?

Methodological Answer:

  • Isotherm Modeling : Fit Langmuir and Freundlich models using nonlinear regression (R² > 0.95) and compare AIC values .
  • Error Bars : Report 95% confidence intervals for equilibrium capacities (qₑ) from triplicate experiments .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points (α = 0.05) .

Advanced: What strategies mitigate interference from co-existing ions in this compound’s spectrophotometric quantification?

Methodological Answer:

  • Matrix Matching : Prepare calibration standards in synthetic wastewater matching target ion composition (e.g., 100 mg/L Na⁺, 50 mg/L Ca²⁺) .
  • Chemometric Correction : Use partial least squares (PLS) regression to deconvolute overlapping absorbance peaks .
  • Ion-Selective Sensors : Validate results with potentiometric measurements using sulfonate-specific electrodes .

Advanced: How to systematically review conflicting ecotoxicological profiles of this compound across species?

Methodological Answer:

  • Evidence Synthesis : Follow PRISMA guidelines to screen studies, with inclusion criteria: peer-reviewed data, LC/EC₅₀ reporting, and standardized test organisms .
  • Risk Quotient Analysis : Calculate RQ = (Predicted Environmental Concentration) / (EC₅₀) to prioritize high-risk scenarios .
  • Sensitivity Ranking : Rank species by toxicity thresholds (e.g., algae > fish > invertebrates) using cluster analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.